Boc-3-amino-L-tyrosine chemical structure and properties
Technical Monograph: Boc-3-amino-L-tyrosine Structural Analysis, Synthetic Utility, and Applications in Drug Discovery Executive Summary Boc-3-amino-L-tyrosine (CAS: 862191-19-3) is a non-canonical amino acid derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Boc-3-amino-L-tyrosine
Structural Analysis, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
Boc-3-amino-L-tyrosine (CAS: 862191-19-3) is a non-canonical amino acid derivative characterized by an electron-rich o-aminophenol moiety on the aromatic side chain. Unlike standard tyrosine, the presence of the 3-amino group (
) introduces unique orthogonal reactivity, allowing for chemoselective modifications, metal chelation, and the formation of conformationally constrained peptidomimetics. This guide details its physicochemical properties, synthesis from Boc-L-tyrosine, and critical protocols for its integration into peptide therapeutics.[1]
Chemical Identity & Structural Analysis
The compound consists of an L-tyrosine backbone protected at the
-amino position by a tert-butyloxycarbonyl (Boc) group.[1][2] The defining feature is the primary amine at the meta position relative to the alkyl chain (position 3 of the phenyl ring), adjacent to the phenolic hydroxyl.
Off-white to pale yellow powder (oxidizes upon air exposure)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Visualization
The following diagram illustrates the chemical structure and the distinct pKa zones that drive its chemoselectivity.
Figure 1: Structural connectivity of Boc-3-amino-L-tyrosine highlighting the reactive 3-amino handle and its proximity to the phenolic hydroxyl, enabling unique chelation and redox properties.
Physicochemical Profile & Reactivity
The "Aniline" Advantage (Chemoselectivity)
The 3-amino group is an aromatic amine (aniline derivative), which drastically lowers its basicity compared to aliphatic amines (e.g., Lysine).
Aliphatic Amine pKa: ~10.5 (Protonated at pH 7)
Aromatic Amine (3-NH2) pKa: ~4.7 (Neutral at pH 6–7)
Implication: At slightly acidic pH (pH 5–6), the 3-amino group remains unprotonated and nucleophilic, while Lysine side chains are protonated and unreactive. This allows for site-specific conjugation without protecting other amine residues.
Redox Sensitivity
The o-aminophenol motif is susceptible to oxidation, forming o-quinone imines.
Handling: Store under inert gas (Argon/Nitrogen) at -20°C.
Visual Indicator: Darkening of the powder indicates oxidation.
Synthesis & Production Protocols
The synthesis typically proceeds via the nitration of Boc-L-Tyrosine followed by catalytic reduction. This route preserves the Boc group while installing the amine.
Dissolve Boc-L-Tyrosine (1 eq) in dilute acetic acid.
Add dilute Nitric Acid (1.1 eq) dropwise at 0°C. The bulky Boc group and the directing effect of the Phenol -OH favor ortho (3-position) nitration.
Result:Boc-3-nitro-L-tyrosine (Yellow solid).
Purification: Recrystallization from Ethanol/Water.
Reduction (Hydrogenation):
Dissolve Boc-3-nitro-L-tyrosine in Methanol.
Add 10% Pd/C catalyst (10 wt%).
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
Monitoring: TLC or HPLC (disappearance of yellow nitro compound).
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
Yield:Boc-3-amino-L-tyrosine (Off-white solid).
Figure 2: Synthetic pathway converting Boc-L-Tyrosine to Boc-3-amino-L-tyrosine via nitration and catalytic hydrogenation.
Applications in Drug Discovery
Peptidomimetics & Stapling
The 3-amino group serves as a handle for intramolecular cross-linking ("stapling") to stabilize
-helical structures.
Mechanism: Reaction of the 3-amino group with a carboxyl side chain (Asp/Glu) i or i+4 residues away forms a lactam bridge.
Advantage: The aromatic ring imposes conformational rigidity, often improving potency and metabolic stability.
18F/125I Radiolabeling Precursor
While 3-amino-Tyr is useful itself, it is often a precursor to 3-iodo-Tyr (via Sandmeyer reaction) or used directly to chelate Technetium-99m (
) when combined with suitable ligands, aiding in SPECT imaging agent development.
Electrochemical Sensors
The o-aminophenol moiety undergoes reversible redox cycling. Incorporating this residue into peptides allows for the creation of electrochemical biosensors that detect conformational changes upon ligand binding.
Experimental Protocol: Chemoselective Conjugation
Objective: Conjugate a fluorophore (NHS-ester) specifically to the 3-amino position of a Boc-3-amino-Tyr containing peptide, avoiding reaction with Lysine residues.
Materials:
Peptide containing 3-amino-Tyr and Lysine.
Fluorophore-NHS ester.
Buffer: 0.1 M MES, pH 5.5.
Procedure:
Dissolution: Dissolve the peptide in the MES buffer (pH 5.5).
Rationale: At pH 5.5, Lysine (
-NH2, pKa ~10.5) is fully protonated () and unreactive. The 3-amino-Tyr (, pKa ~4.7) is largely neutral and nucleophilic.
Coupling: Add 1.2 equivalents of Fluorophore-NHS ester (dissolved in minimal DMF).
Incubation: Stir at Room Temperature for 2 hours.
Quenching: Add Hydroxylamine or Tris buffer (pH 8) to quench unreacted ester (note: raising pH will activate Lysine, so quench immediately).
A Technical Guide to N-Boc-3-amino-L-tyrosine: Synthesis, Protection Strategies, and Applications
Introduction In the evolving landscape of peptide chemistry and drug development, the incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating biological activity, enhanc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the evolving landscape of peptide chemistry and drug development, the incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these, 3-amino-L-tyrosine, a derivative of the canonical amino acid L-tyrosine, offers a unique scaffold for chemical modification due to the introduction of a reactive amino group on the phenyl ring. This guide provides an in-depth technical overview of N-α-Boc-3-amino-L-tyrosine (Boc-3-amino-Tyr-OH), a key building block for the site-specific incorporation of 3-aminotyrosine into peptides. We will explore its fundamental properties, a robust synthetic pathway, critical orthogonal protection strategies essential for its use in solid-phase peptide synthesis (SPPS), and its applications in research and development.
This document is intended for researchers, chemists, and professionals in the fields of peptide synthesis, medicinal chemistry, and materials science who seek to leverage the unique properties of this versatile amino acid derivative.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Boc-3-amino-Tyr-OH is paramount for its effective handling, storage, and application in synthetic workflows.
Synthesis of Boc-3-amino-Tyr-OH: A Multi-Step Approach
The synthesis of Boc-3-amino-Tyr-OH is not a trivial one-step process but rather a well-defined pathway that begins with the modification of L-tyrosine. The most logical and commonly inferred route involves three key stages: nitration of the tyrosine ring, reduction of the nitro group to an amine, and subsequent protection of the α-amino group.
Step 1: Nitration of L-Tyrosine to 3-Nitro-L-tyrosine
The initial step involves the regioselective nitration of L-tyrosine at the 3-position of the phenyl ring. This is a critical modification that introduces the precursor to the desired amino group.
Mechanism Rationale: The nitration of tyrosine is often mediated by reactive nitrogen species. Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is a key biological nitrating agent[4]. In a laboratory setting, nitration can be achieved through various methods, including photosensitized oxidation in the presence of nitrite, which generates the necessary reactive species to modify the tyrosine ring[5][6]. The reaction proceeds via radical intermediates, where a tyrosyl radical reacts with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine[4].
Illustrative Protocol: Photosensitized Nitration
Dissolve L-tyrosine in an appropriate aqueous buffer (e.g., phosphate buffer, pH 6-7).
Add a photosensitizer, such as methylene blue or riboflavin, and a source of nitrite (e.g., sodium nitrite)[5][6].
Expose the solution to a suitable light source (e.g., visible light) while stirring. Oxygen is typically required for this process[6].
Monitor the reaction progress by HPLC until maximum conversion to 3-nitrotyrosine is observed.
Isolate and purify the 3-nitrotyrosine product, typically through crystallization or chromatography.
Step 2: Reduction of 3-Nitro-L-tyrosine to 3-Amino-L-tyrosine
With the nitro group in place, the next crucial step is its reduction to the corresponding amine, yielding 3-amino-L-tyrosine.
Experimental Insight: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule. Strong reducing agents could potentially lead to unwanted side reactions. A patent for a related synthesis describes the use of zinc dust in an acidic medium, which is a classic and effective method for nitro group reduction[7]. Interestingly, it has also been observed that E. coli possesses endogenous enzymatic pathways capable of reducing 3-nitrotyrosine to 3-aminotyrosine when proteins containing this UAA are expressed recombinantly[8].
Suspend 3-nitro-L-tyrosine in a mixture of methanol and acetic acid.
Add zinc dust portion-wise to the suspension while stirring.
Heat the reaction mixture (e.g., to 50°C) to facilitate the reduction.
Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture to remove excess zinc and other solids.
Remove the solvent under reduced pressure and purify the resulting 3-amino-L-tyrosine.
Step 3: N-α-Boc Protection
The final step in the synthesis of the target molecule is the protection of the primary α-amino group with the tert-butyloxycarbonyl (Boc) group. This protection is essential for its use in stepwise peptide synthesis[9].
Causality of Experimental Choice: The Boc group is acid-labile, making it a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS)[10]. The protection is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the α-amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O[11].
Illustrative Protocol: Boc Protection
Dissolve 3-amino-L-tyrosine in an aqueous solution containing a suitable base, such as sodium hydroxide or potassium hydroxide[11].
Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane or THF) to the amino acid solution.
Stir the reaction mixture at room temperature overnight.
Acidify the reaction mixture to a pH of ~3-4 to precipitate the product.
Extract the Boc-3-amino-Tyr-OH with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product.
Caption: Orthogonal protection of 3-amino-L-tyrosine.
On-Resin Deprotection Protocol for the Side-Chain Fmoc Group
Peptide Synthesis: Incorporate N-α-Boc-N-δ-(3)-Fmoc-3-amino-L-tyrosine into the peptide sequence using standard Boc-SPPS coupling protocols.
α-Boc Deprotection: Continue the synthesis until the desired length is achieved. The final α-Boc group is typically left on if the side-chain is to be modified.
Resin Wash: Thoroughly wash the peptidyl-resin with DMF and DCM to remove any residual reagents from the synthesis.
Fmoc Cleavage: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature.[12]
Resin Wash: Wash the resin extensively with DMF and DCM to remove the piperidine-fulvene adduct and excess piperidine.
Confirmation: Confirm the removal of the Fmoc group and the presence of a free primary amine on the side chain using a qualitative test such as the Kaiser test.
Further Modification: The now-free 3-amino group is available for on-resin modification (e.g., acylation, alkylation, conjugation to a dye).
Applications in Research and Drug Development
The incorporation of 3-aminotyrosine into peptides opens up a wide range of possibilities for creating novel biomolecules and materials.
Site-Specific Conjugation: The 3-amino group serves as a unique chemical handle for the site-specific attachment of various molecules, including fluorescent probes, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, chelating agents for radiolabeling, or cytotoxic drugs for targeted delivery. This is particularly valuable as it allows for modification at a position that is not the N-terminus or the lysine side chain.
Probing Protein-Protein Interactions: Introducing a UAA like 3-aminotyrosine can be used to probe the structural and electronic requirements of protein-protein interactions. The modified residue can alter hydrogen bonding networks or introduce new interaction points.
Development of Novel Therapeutics: Peptides containing 3-aminotyrosine can exhibit enhanced biological properties. The modification can increase resistance to proteolytic degradation, improve receptor binding affinity, or alter the peptide's overall conformation to favor an active state.[13]
Advanced Biomaterials: Tyrosine-rich peptides are known to self-assemble into various nanostructures, such as hydrogels and nanosheets.[14] The introduction of the 3-amino group provides a site for cross-linking or functionalization, allowing for the creation of "smart" biomaterials that can respond to changes in pH or be loaded with therapeutic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Boc-3-amino-Tyr-OH is not widely available, general precautions for handling fine organic chemicals and amino acid derivatives should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. For long-term stability, storage at -20°C is recommended, similar to other protected amino acids.[3]
Conclusion
N-Boc-3-amino-L-tyrosine is a valuable, albeit complex, building block for advanced peptide synthesis and drug discovery. Its successful application hinges on a clear understanding of its multi-step synthesis and, most critically, the implementation of a robust orthogonal protection strategy, typically employing an Fmoc group for the side-chain amine. By providing a unique site for chemical modification, this unnatural amino acid empowers researchers to design and create peptides with tailored properties, pushing the boundaries of medicinal chemistry and materials science. This guide serves as a foundational resource to facilitate the confident and effective use of this powerful synthetic tool.
References
Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite. ResearchGate. Available from: [Link]
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. National Institutes of Health. Available from: [Link]
Formation of nitrotyrosine by methylene blue photosensitized oxidation of tyrosine in the presence of nitrite. PubMed. Available from: [Link]
Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli. National Institutes of Health. Available from: [Link]
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. Available from: [Link]
Method for preparing Boc-L-tyrosine by using (Boc)2O. Google Patents.
3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Portland Press. Available from: [Link]
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]
Amino Acid Sidechain Deprotection. AAPPTec. Available from: [Link]
Peptide synthesis using unprotected peptides through orthogonal coupling methods. National Institutes of Health. Available from: [Link]
Boc-3-amino-L-tyrosine. PubChem. Available from: [Link]
Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity. Google Patents.
Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. National Institutes of Health. Available from: [Link]
A novel tyrosine hyperoxidation enables selective peptide cleavage. National Institutes of Health. Available from: [Link]
Boc-L-Tyrosine, 25 g. Carl ROTH. Available from: [Link]
Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. MDPI. Available from: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
Advanced Building Blocks for Peptidomimetics and Orthogonal Ligation Executive Summary Boc-3-amino-L-tyrosine (CAS: 862191-19-3) is a non-canonical amino acid derivative critical to modern peptide synthesis and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Blocks for Peptidomimetics and Orthogonal Ligation
Executive Summary
Boc-3-amino-L-tyrosine (CAS: 862191-19-3) is a non-canonical amino acid derivative critical to modern peptide synthesis and medicinal chemistry. Distinguished by its 3-amino-4-hydroxyphenyl side chain, it introduces an "aniline handle" orthogonal to standard aliphatic amines found in lysine or the N-terminus. This structural feature enables site-specific modifications, including native chemical ligation variants, fluorophore development, and the synthesis of rigidified peptidomimetics.
This guide provides a definitive technical reference for the identification, synthesis, and application of this molecule, resolving common nomenclature ambiguities and detailing robust experimental protocols.
Part 1: Nomenclature & Synonym Resolution
In chemical databases and procurement catalogs, this molecule is often obscured by inconsistent naming conventions. The table below resolves these synonyms to ensure accurate identification.
CAS Registry Number: 862191-19-3 (Note: CAS 3978-80-1 refers to the parent Boc-L-tyrosine, lacking the 3-amino group).
Synonym Mapping Table
Category
Synonym / Identifier
Context of Use
Peptide Synthesis
Boc-3-amino-Tyr-OH
Standard shorthand in solid-phase peptide synthesis (SPPS).
Abbreviated
Boc-3-NH2-Tyr
Used in sequence strings to denote side-chain modification.
Structural
(S)-N-Boc-3-aminotyrosine
Emphasizes stereochemistry (L-isomer).
Systematic
3-amino-N-(tert-butoxycarbonyl)-L-tyrosine
Formal chemical indexing (e.g., Chemical Abstracts).
Obsolete/Rare
Boc-DOPA(NH2)
Incorrectly implies a DOPA derivative, but occasionally seen in older literature.
Nomenclature Hierarchy Diagram
The following diagram illustrates the logical construction of the systematic name, aiding in the verification of vendor labels.
Caption: Hierarchical breakdown of the systematic name, isolating the core propanoic acid backbone from the orthogonal protecting groups and functional side chains.
Part 2: Synthetic Utility & Mechanism
The "Aniline Handle" Advantage
The primary value of Boc-3-amino-L-tyrosine lies in the pKa difference between its side-chain amine and standard aliphatic amines.
Aliphatic Amines (Lysine): pKa ~10.5 (Protonated at physiological pH).
Aromatic Amine (3-Amino-Tyr): pKa ~4.6 (Neutral at physiological pH).
Mechanistic Implication: At pH 6-7, the 3-amino group remains nucleophilic while aliphatic amines are protonated. This allows for chemoselective acylation or alkylation without requiring additional protecting groups on the N-terminus or Lysine residues.
Orthogonal Protection Strategy
The Boc (tert-butoxycarbonyl) group on the
-amine is acid-labile (removed by TFA).[1] The side-chain 3-amino group is typically left free or protected with groups that are orthogonal to Boc, such as Fmoc (base-labile) or Alloc (Pd-labile), depending on the synthesis strategy.
Part 3: Synthesis & Handling Protocol
Objective: Synthesize Boc-3-amino-L-tyrosine from commercially available Boc-L-tyrosine.
Precaution: The aniline moiety is susceptible to oxidation (browning) upon extended exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C.
Rationale: Direct nitration installs the nitrogen at the ortho position to the hydroxyl group.
Dissolve Boc-L-tyrosine in glacial acetic acid.
Add dilute
dropwise at 0°C. Critical: Maintain low temperature to prevent deprotection of the acid-labile Boc group.
Quench with ice water and extract with ethyl acetate.
Validation: The product should be a yellow solid (Nitro compounds are chromophores). Verify via LC-MS (Target Mass: M+45).
Reduction (Formation of Boc-3-amino-L-tyrosine):
Rationale: Converts the electron-withdrawing nitro group into the electron-donating amino group.
Dissolve the nitro-intermediate in Methanol (MeOH).
Add 10% Pd/C catalyst (10 wt% loading).
Stir under
atmosphere (balloon pressure) for 2-4 hours.
Filter through Celite to remove Pd/C.
Concentrate in vacuo.
Validation: Product turns colorless/white. 1H-NMR will show an upfield shift of aromatic protons due to the shielding effect of the amine.
Synthetic Pathway Diagram
Caption: Two-step synthesis of Boc-3-amino-L-tyrosine via nitration and catalytic hydrogenation. Color changes (Colorless -> Yellow -> White) serve as visual process indicators.
Part 4: Applications in Drug Discovery
1. Peptidomimetics & Cross-Linking
The 3-amino and 4-hydroxyl groups form an ortho-aminophenol motif. This is a precursor for Benzoxazole formation.
Protocol: Reacting the 3-amino-Tyr peptide with an aldehyde or carboxylic acid followed by dehydration cyclizes the side chain into a benzoxazole.
Result: Rigidifies the peptide backbone, increasing metabolic stability and potency (e.g., in kinase inhibitors).
2. Native Chemical Ligation (NCL) Surrogate
While Cysteine is the standard for NCL, 3-amino-tyrosine can function as a ligation handle.
Mechanism: An incoming thioester reacts with the 3-amino group (trans-thioesterification equivalent), followed by an S-to-N acyl shift (in this case, an O-to-N or direct N-acylation depending on conditions).
Advantage: Allows ligation at Tyrosine sites, expanding the toolkit beyond Cysteine-rich peptides.
References
PubChem Compound Summary. (n.d.). Boc-3-amino-L-tyrosine (CID 46737390). National Center for Biotechnology Information. Retrieved from [Link]
Seyedsayamdost, M. R., et al. (2007). "Preparation of 3-Nitrotyrosine and 3-Aminotyrosine Derivatives." Nature Protocols.
The Alchemist's Toolkit: A Guide to Non-Canonical Amino Acids in Peptidomimetics Research
Foreword: Beyond the Central Dogma's Alphabet In the intricate theater of molecular biology, the twenty canonical amino acids have long been the principal actors, assembling into the vast proteome that directs the functi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond the Central Dogma's Alphabet
In the intricate theater of molecular biology, the twenty canonical amino acids have long been the principal actors, assembling into the vast proteome that directs the functions of life. However, for the drug development professional, this limited alphabet presents a formidable challenge. Native peptides, despite their exquisite specificity and potency, are often plagued by poor pharmacokinetic profiles, including rapid proteolytic degradation and low membrane permeability, rendering them less than ideal as therapeutic agents.[1][2]
This guide serves as an in-depth exploration into the world of non-canonical amino acids (ncAAs), the alchemical tools that empower researchers to transcend the limitations of the natural peptide scaffold. By strategically incorporating these unique building blocks, we can engineer peptidomimetics—molecules that mimic the structure and function of native peptides but possess superior drug-like properties.[2][3] We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and illuminate the path from conceptualization to characterization of these next-generation therapeutics.
Chapter 1: The Rationale for Embracing the Non-Canonical
The fundamental impetus for employing ncAAs in peptidomimetics lies in overcoming the inherent liabilities of natural peptides. The incorporation of ncAAs is a powerful strategy to enhance metabolic stability, improve bioavailability, and refine biological activity.[2][4]
Fortifying the Backbone: Enhancing Proteolytic Resistance
One of the most significant advantages of ncAAs is their ability to confer resistance to enzymatic degradation.[4] Proteases recognize and cleave peptide bonds based on the specific side chains of the flanking amino acids. By introducing ncAAs with altered side chains or backbone structures, we can disrupt this recognition, thereby extending the half-life of the peptidomimetic in biological systems.
Several classes of ncAAs are particularly effective in this regard:
α,α-Dialkyl Glycines: These ncAAs, such as α-aminoisobutyric acid (Aib), introduce steric hindrance that shields the peptide backbone from proteolytic attack.[2]
N-Alkylated Amino Acids: The substitution of the amide proton with an alkyl group, as seen in N-methylated amino acids, disrupts the hydrogen bonding patterns recognized by proteases.[5]
D-Amino Acids: The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, creates a peptide bond that is not recognized by most endogenous proteases.[4]
The causal link is clear: by altering the molecular landscape at the site of potential cleavage, we render the peptidomimetic "invisible" to the degradative machinery of the cell.
Sculpting the Conformation: Tailoring Biological Activity
The three-dimensional structure of a peptide dictates its interaction with its biological target. ncAAs provide a means to constrain the conformational flexibility of a peptide, locking it into its bioactive conformation and thereby enhancing its potency and selectivity.[2]
Proline Analogues and Cyclized Amino Acids: These ncAAs introduce rigid ring structures into the peptide backbone, restricting rotational freedom and promoting the formation of specific secondary structures like β-turns.[2]
β-Substituted Amino Acids: The addition of substituents at the β-carbon can favor specific dihedral angles, influencing the overall peptide fold.[2]
This conformational restriction minimizes the entropic penalty of binding to the target receptor, leading to a higher binding affinity.
Expanding the Chemical Palette: Introducing Novel Functionalities
ncAAs can introduce novel chemical functionalities that are not present in the canonical amino acid repertoire. This allows for the creation of peptidomimetics with unique properties, such as the ability to form covalent bonds with their targets or to be modified with imaging agents or drug conjugates.[6]
Chapter 2: The Synthetic Arsenal: Incorporating ncAAs into Peptides
The successful integration of ncAAs into a peptide sequence requires a robust synthetic strategy. The choice of methodology is dictated by the specific ncAA, the desired peptide length, and the scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptidomimetic Construction
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides and is readily adaptable for the incorporation of a vast array of ncAAs.[7][8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol outlines the manual synthesis of a short peptide containing an ncAA.
Materials:
Fmoc-protected canonical amino acids
Fmoc-protected non-canonical amino acid
Rink Amide resin
N,N-Dimethylformamide (DMF)
Piperidine
N,N'-Diisopropylcarbodiimide (DIC)
OxymaPure
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5 minutes.
Drain the piperidine solution.
Repeat the piperidine treatment for another 15 minutes.
Wash the resin thoroughly with DMF (5 x 1 min).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours.
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
Wash the resin with DMF (3 x 1 min).
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the ncAA.
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM (3 x 1 min).
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate containing the crude peptide.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide.
Wash the peptide pellet with cold diethyl ether.
Lyophilize the purified peptide.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validation: The success of each coupling step is validated by the Kaiser test, ensuring the complete addition of each amino acid before proceeding to the next. The final product is validated by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Cell-Free Protein Synthesis (CFPS): A Biological Approach
For the incorporation of ncAAs into larger peptides or proteins, cell-free protein synthesis offers a powerful alternative to chemical synthesis.[8][9] CFPS systems utilize the translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases) from cell lysates to synthesize proteins in vitro.
A simplified workflow for incorporating ncAAs using CFPS.
Chapter 3: Characterization and Analysis: Validating the Final Product
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
Mass Spectrometry: Confirming Identity and Purity
Mass spectrometry (MS) is the primary tool for determining the molecular weight of the synthesized peptidomimetic, confirming the successful incorporation of the ncAA.[10] High-resolution mass spectrometry can provide highly accurate mass measurements, further validating the elemental composition.
Sample Solubilization: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
Dilution: Dilute the sample to an appropriate concentration for MS analysis (typically in the low micromolar to nanomolar range).
Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptidomimetics in solution.[7][11] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the individual amino acids. Nuclear Overhauser Effect (NOE) data provides information about through-space proximities between protons, which is used to calculate the 3D structure.
Chapter 4: Case Study: A GPCR-Targeting Peptidomimetic
G-protein coupled receptors (GPCRs) are a major class of drug targets.[1][] Peptidomimetics containing ncAAs have shown great promise as allosteric modulators of GPCR activity.
Consider a hypothetical peptidomimetic designed to target the GLP-1 receptor, a key player in glucose homeostasis. The native GLP-1 peptide has a short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). By replacing the alanine at position 2 with Aib, the resulting peptidomimetic exhibits significantly enhanced resistance to DPP-4 cleavage.
Signaling pathway activated by a GLP-1 receptor agonist peptidomimetic.
Chapter 5: The Future of Peptidomimetics: An Expanding Frontier
The field of peptidomimetics is continually evolving, with the development of new ncAAs and innovative methods for their incorporation. The ability to precisely tailor the properties of peptides opens up exciting new avenues for drug discovery, from the development of highly specific and potent therapeutics to the creation of novel biomaterials. As our understanding of the interplay between structure and function deepens, so too will our ability to design and synthesize the next generation of peptidomimetic drugs.
Castro, T. G., Melle-Franco, M., Marcos, C. E. A., & Marcos, J. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
Craik, D. J., & Du, J. (2017). Engineering venom peptides to improve their stability and bioavailability. Current Opinion in Chemical Biology, 38, 64-71.
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]
Gutiérrez, A. J., & Mayo, S. L. (2021). A User's Guide to Cell-Free Protein Synthesis. ACS Synthetic Biology, 10(12), 3236-3250.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Kondej, M., & Sosnowski, P. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides. Pharmaceutics, 14(1), 161.
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
Lee, A. C.-L., Harris, J. L., Ellman, J. A., & Craik, C. S. (2019). A general method for the synthesis of N-methylated peptides.
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
Ni, T., & Zhu, J. (2016). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Scientific Reports, 6(1), 1-10.
PEPlife2: A Updated Repository of the Half-life of Peptides. (2025). bioRxiv.
Pelay-Gimeno, M., Glas, A., Koch, O., & Grossmann, T. N. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: A Challenge for Peptidomimetic and Small-Molecule Drug Discovery.
Simon, M. D., & He, Y. (2022). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology, 13, 869229.
Singh, Y., Singh, P., & Sharma, A. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PloS one, 13(5), e0196829.
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
Zoltner, M., & Cirnski, K. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 788.
3-Aminotyrosine: The Analytical Key to Nitrative Stress Profiling
Topic: The Role of 3-Aminotyrosine in Oxidative Stress Markers: Analytical Surrogate & Emerging PTM Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Bioanalytical Scientists, and Drug Disc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The Role of 3-Aminotyrosine in Oxidative Stress Markers: Analytical Surrogate & Emerging PTM
Content Type: Technical Whitepaper / Methodological Guide
Audience: Researchers, Bioanalytical Scientists, and Drug Discovery Professionals
Executive Summary
In the quantification of oxidative and nitrative stress, 3-nitrotyrosine (3-NT) has long served as the canonical biomarker for peroxynitrite-mediated protein damage.[1][2] However, the direct analysis of 3-NT is plagued by artifactual formation during sample processing and poor ionization efficiency in mass spectrometry.
This guide posits 3-aminotyrosine (3-AT) not merely as a degradation product, but as the definitive analytical surrogate for validating nitrative stress. Furthermore, we explore emerging evidence (2024-2025) suggesting 3-AT may exist as a distinct, enzymatically regulated post-translational modification (PTM), necessitating a shift in how we interpret "nitrative footprints" in disease pathology.
The Mechanistic Context: From Nitration to Amination[3]
To understand the utility of 3-AT, one must first deconstruct the instability of its precursor, 3-NT.
The Peroxynitrite Pathway
Under inflammatory conditions, nitric oxide (
NO) reacts with superoxide ( ) to form peroxynitrite (). This potent oxidant attacks tyrosine residues, adding a nitro group () to the ortho position of the phenolic ring, yielding 3-nitrotyrosine.[3][4][5][6]
The Analytical Challenge
While 3-NT is the biological lesion, it is a flawed analyte:
Artifactual Nitration: Acidic workups can induce artificial nitration of tyrosine in the presence of nitrite, leading to false positives.
Ionization Suppression: In LC-MS/MS, the nitro group is electron-withdrawing, often reducing ionization efficiency in positive mode.
Lability: 3-NT can undergo scrambling or loss during fragmentation.
The 3-Aminotyrosine Solution
Reducing 3-NT to 3-AT (an amine,
) solves these issues. 3-AT is:
Stable: Resistant to artifactual formation during standard processing.
Basicity: The amine group protonates readily, significantly enhancing sensitivity in ESI+ MS/MS.
Chemically Orthogonal: The unique aromatic amine allows for specific labeling (e.g., with NHS-esters or salicylaldehyde probes) for enrichment.
Figure 1: The conversion pathway of Tyrosine to 3-Aminotyrosine via 3-Nitrotyrosine reduction, highlighting the shift from an unstable biological lesion to a stable analytical target.
Experimental Protocol: The "Reduction-Switch" Workflow
This protocol details the conversion of protein-bound 3-NT to 3-AT using sodium dithionite.[5] This is the industry-standard approach for validating nitration sites in proteomics.
Phase A: Sample Preparation & Reduction
Objective: Convert all 3-NT to 3-AT prior to digestion to prevent artifactual nitration and improve peptide recovery.
Lysis: Lyse cells/tissue in a buffer containing N-ethylmaleimide (NEM) to block free thiols. Note: Avoid acidic buffers initially to prevent nitrite-driven artifacts.
The Reduction Step (Critical):
Prepare a fresh 100 mM Sodium Dithionite (Na₂S₂O₄) solution in 1 M Tris-HCl (pH 8.0). Warning: Dithionite degrades rapidly; use within 5 minutes.
Add dithionite to the sample (final conc. ~10 mM).[5]
Incubate at Room Temperature for 30 minutes . The solution may turn slightly yellow/clear.
Desalting: Immediately remove excess dithionite using a Zeba spin column or dialysis. Residual dithionite can interfere with trypsin digestion.
Phase B: Enrichment (Optional but Recommended)
Because nitrated proteins are low-abundance (often <0.01% occupancy), enrichment is vital.
Method: Use amine-reactive probes that target the newly formed aromatic amine of 3-AT.
Emerging Probes: Salicylaldehyde-based probes (e.g., SALc-Yn) specifically react with the ortho-aminotyrosine moiety to form a stable fluorescent or biotinylated adduct, allowing streptavidin pull-down.
Phase C: LC-MS/MS Parameters
Target: 3-Aminotyrosine Immonium Ion or specific peptide transitions.
Parameter
Setting
Rationale
Ionization
ESI Positive Mode
The aromatic amine () protonates, enhancing signal.
Precursor Shift
-30 Da (vs 3-NT)
3-NT (+45 Da shift from Tyr) becomes 3-AT (+15 Da shift from Tyr).
Reporter Ion
m/z 136.076
The specific immonium ion for 3-aminotyrosine.
Collision Energy
Optimized per peptide
3-AT peptides generally fragment similarly to unmodified Tyr peptides.
Frontier Science: 3-AT as a Distinct Biological Entity
Recent literature (2024) challenges the view that 3-AT is solely a lab-generated derivative. Researchers must now consider if they are detecting "native" 3-AT.
The "Protein Tyrosine Amination" Hypothesis
Evidence suggests that cells possess enzymatic machinery (e.g., nitrate reductases or specific mitochondrial enzymes) capable of reducing 3-NT to 3-AT in vivo as a repair or signaling termination mechanism.
Implication: If you detect 3-AT without performing the chemical reduction step, you are observing endogenous protein tyrosine amination .
Pathology: Elevated native 3-AT levels have been observed in inflammatory macrophage models, suggesting it may mark the "resolution" phase of nitrative stress.
Distinguishing Native vs. Derived 3-AT
To differentiate, run a split-sample experiment:
Sample Aliquot
Treatment
Result Interpretation
Aliquot A
No Dithionite
Measures Endogenous 3-AT (Native Amination).
Aliquot B
+ Dithionite
Measures Total Nitrative Stress (Endogenous 3-AT + 3-NT).
Calculation
B - A
Represents the specific 3-Nitrotyrosine load.
Data Visualization & Logic Flow
The following diagram illustrates the decision logic for a researcher determining which marker to quantify.
Figure 2: Decision matrix for distinguishing between analytical 3-AT (surrogate for 3-NT) and biological 3-AT.
References
Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling. Journal of the American Chemical Society. (2024). Describes the use of SALc probes to detect native 3-AT and the "aminome".
3-Nitrotyrosine: A versatile oxidative stress biomarker. Biomedicine & Pharmacotherapy. (2021). Reviews the classical role of 3-NT in neurodegeneration and the need for robust quantification.
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine... Cancers. (2020). Provides validated MS parameters for tyrosine modifications.
Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. (2013). The foundational text on using dithionite reduction for MS analysis.
A Guide to the Strategic Use of Boc-Protected Aniline Derivatives in Modern Peptide Synthesis
Introduction: The Evolving Role of Anilines in Peptide and Peptidomimetic Chemistry In the landscape of therapeutic peptide and peptidomimetic development, the incorporation of non-canonical structural motifs is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Role of Anilines in Peptide and Peptidomimetic Chemistry
In the landscape of therapeutic peptide and peptidomimetic development, the incorporation of non-canonical structural motifs is a cornerstone of innovation. These modifications are pivotal in overcoming the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Among the vast arsenal of synthetic tools available to the medicinal chemist, Boc-protected aniline derivatives have emerged as versatile and indispensable building blocks. Their integration into peptide scaffolds introduces conformational rigidity, modulates electronic properties, and provides a vector for further functionalization, thereby enabling the synthesis of molecules with enhanced therapeutic profiles.
This technical guide provides an in-depth exploration of the synthesis and application of Boc-protected aniline derivatives in peptide chemistry. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of key transformations, the rationale behind experimental design, and the practical insights gained from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical reagents to advance their synthetic programs.
The Chemistry of Amine Protection: Why Boc?
The selective protection of amine functionalities is a fundamental prerequisite for controlled peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its ideal balance of stability and lability.[1][2][3] It is robust enough to withstand a variety of reaction conditions, including exposure to most nucleophiles and bases, yet it can be readily and cleanly removed under specific acidic conditions.[1][4] This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is a key advantage in complex, multi-step syntheses.[1]
The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate.[2][3][5] This reaction is often facilitated by a base, such as triethylamine or sodium hydroxide, to neutralize the protonated amine.[2][5]
Conversely, the deprotection of a Boc-protected amine is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3][6] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[2][3][4]
Synthesis of Boc-Protected Aniline Derivatives: A Practical Workflow
The preparation of Boc-protected anilines is a straightforward yet critical first step. A variety of methods exist, with the choice of conditions often dictated by the specific aniline derivative and the scale of the reaction.[1]
Visualizing the Boc Protection of Aniline
Caption: General workflow for the Boc protection of an aniline derivative.
Experimental Protocol: Synthesis of N-Boc-Aniline
This protocol provides a reliable method for the Boc protection of aniline.
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M), add a base like triethylamine (TEA) (1.2 eq).
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the stirred aniline solution at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
This general procedure can be adapted for a wide range of substituted anilines, although optimization of the base and solvent may be required for less reactive or sterically hindered substrates.[7][8]
Application in Peptide Synthesis: Coupling and Chain Elongation
Once prepared, Boc-protected aniline derivatives can be incorporated into peptide chains using standard coupling methodologies. In the context of solid-phase peptide synthesis (SPPS), the Boc-protected aniline can be coupled to a resin-bound amino acid or peptide.
Visualizing the Coupling of Boc-Aniline in SPPS
Caption: Workflow for coupling a Boc-protected aniline to a resin-bound amino acid.
Experimental Protocol: Coupling of a Boc-Protected Aniline to a Resin-Bound Amino Acid
This protocol outlines a typical coupling cycle in Boc-based solid-phase peptide synthesis.
Resin Preparation: Swell the resin-bound amino acid in a suitable solvent like dichloromethane (DCM).
Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected (e.g., with Boc), perform a deprotection step using a solution of TFA in DCM (typically 25-50%).[9][10] Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA).
Activation: In a separate vessel, pre-activate the carboxylic acid of the incoming Boc-protected amino acid (or the Boc-protected aniline derivative if it possesses a carboxyl group) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (HBTU).
Coupling: Add the activated species to the swollen resin and allow the coupling reaction to proceed. The reaction time can vary from 1 to several hours.
Washing: After the coupling is complete, thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Orthogonal Deprotection Strategies
The strategic use of orthogonal protecting groups is crucial for the synthesis of complex peptides and peptidomimetics.[1] The acid-labile Boc group is compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for selective deprotection at different stages of the synthesis.[3]
Protecting Group
Chemical Name
Deprotection Conditions
Orthogonal to Boc?
Boc
tert-Butoxycarbonyl
Strong Acid (e.g., TFA)
-
Fmoc
9-Fluorenylmethyloxycarbonyl
Base (e.g., Piperidine)
Yes
Cbz (Z)
Carboxybenzyl
Catalytic Hydrogenation (H₂/Pd)
Yes
Alloc
Allyloxycarbonyl
Pd(0) catalysis
Yes
This orthogonality allows for the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications. For instance, a lysine side chain can be protected with an Fmoc group while the N-terminus is protected with a Boc group, enabling selective functionalization of the side chain.[11]
Advanced Applications and Future Outlook
The incorporation of Boc-protected aniline derivatives is not limited to simple linear peptides. These building blocks are instrumental in the synthesis of a wide array of complex molecules, including:
Peptidomimetics: Anilines can be used to create amide bond isosteres, leading to peptidomimetics with improved stability and pharmacokinetic properties.[12]
Cyclic Peptides: The conformational constraints introduced by anilines can pre-organize a peptide backbone for cyclization.
Drug Conjugates: Functionalized anilines can serve as linkers for attaching drugs, imaging agents, or other moieties to a peptide scaffold.
The continued development of novel Boc-protected aniline derivatives with diverse functionalities will undoubtedly fuel further innovation in drug discovery and materials science.[13] The ability to fine-tune the steric and electronic properties of these building blocks provides chemists with a powerful tool for molecular design.
Conclusion
Boc-protected aniline derivatives are more than just simple building blocks; they are strategic tools that enable the synthesis of sophisticated and therapeutically relevant peptides and peptidomimetics. A thorough understanding of their synthesis, reactivity, and the principles of orthogonal protection is essential for any scientist working in this field. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these versatile reagents in your research and development endeavors.
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
De Marco, R., & Guryev, N. (2022). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in molecular biology (Clifton, N.J.), 2390, 151–171. [Link]
Harale, P. L., et al. (2024). Synthesis of BoCprotected 3-( thiosustitutedcarbamido)aniline compound. ResearchGate. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Boc-Aniline: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(6), 1198–1203. [Link]
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
Kaur, H., et al. (2021). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Molecules, 26(16), 4983. [Link]
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]
Stability and Handling of 3-Amino-L-Tyrosine Derivatives: A Technical Guide
Executive Summary 3-Amino-L-tyrosine (3-AT) and its derivatives represent a unique class of non-canonical amino acids utilized for their redox activity, metal-chelating properties, and utility as precursors for imaging a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-L-tyrosine (3-AT) and its derivatives represent a unique class of non-canonical amino acids utilized for their redox activity, metal-chelating properties, and utility as precursors for imaging agents. However, the ortho-aminophenol structural motif renders these compounds inherently unstable in solution. They are prone to rapid auto-oxidation, converting into reactive o-quinone imines that lead to polymerization and protein cross-linking.
This guide provides a mechanistic understanding of 3-AT instability and establishes rigorous protocols for its manipulation. By controlling pH, oxygen exposure, and metal contamination, researchers can preserve the integrity of 3-AT derivatives during synthesis and biological assays.
Part 1: The Chemistry of Instability
The core challenge in working with 3-AT is the electron-rich aromatic ring. Unlike tyrosine, which requires enzymatic catalysis or radical attack to oxidize, the presence of the amino group at the ortho position significantly lowers the oxidation potential.
The Degradation Mechanism
In aqueous solution at physiological pH, 3-AT undergoes a two-electron oxidation coupled with proton loss. This generates an o-quinone imine, a highly electrophilic species.
Auto-oxidation: The free amine facilitates electron transfer to dissolved oxygen, generating superoxide radicals (
).
Quinone Imine Formation: The resulting radical intermediate rapidly oxidizes to the o-quinone imine.
Polymerization: The quinone imine acts as a Michael acceptor. It reacts with nucleophiles (including unoxidized 3-AT molecules), leading to the formation of dark, melanin-like polymers (phenoxazinones).
Visualization of the Degradation Pathway
Figure 1: The oxidative degradation pathway of 3-amino-L-tyrosine. Note the reversibility of the quinone formation if reducing agents are present.
Part 2: Critical Factors Influencing Stability
The stability of 3-AT is not binary; it is a function of environmental variables. The following data summarizes the stability profile based on standard laboratory conditions.
In Solid Phase Peptide Synthesis (SPPS), Fmoc-3-amino-Tyr derivatives are often used.
Risk: The removal of the Fmoc group (using piperidine, a secondary base) creates a high-pH environment.
Consequence: If the side-chain amine is not protected (e.g., with Alloc or Boc) or if the solution is not strictly anaerobic, the N-terminal 3-AT residue will oxidize immediately upon deprotection, terminating the peptide chain or causing side reactions.
Part 3: Experimental Protocols
Protocol A: Solubilization and Storage
Objective: Prepare a stable stock solution of 3-AT for biological assays.
Reagents:
3-Amino-L-tyrosine dihydrochloride (Sigma-Aldrich or equivalent).[3]
0.1 M HCl (degassed).
Argon or Nitrogen gas.
Procedure:
Degas Solvent: Sparge 0.1 M HCl with Argon for 15 minutes to remove dissolved oxygen.
Weighing: Weigh the 3-AT salt rapidly.
Dissolution: Dissolve 3-AT in the degassed HCl. The acidic pH (approx.[1] pH 1.0) ensures the amino group is protonated.
Storage: Aliquot into light-protective amber vials under an inert atmosphere. Flash freeze in liquid nitrogen and store at -80°C.
Shelf Life: >6 months at -80°C. <4 hours at Room Temperature (RT).
Protocol B: Handling in Neutral Buffers (Assays)
Objective: Use 3-AT in a physiological buffer (pH 7.4) without immediate degradation.
Mechanism: You must compete with the auto-oxidation rate using an antioxidant.
Buffer Prep: Prepare PBS (pH 7.[4]4) containing 1 mM Ascorbic Acid or 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: DTT may interfere if metal coordination is required downstream.
Dilution: Add the acidic stock (from Protocol A) directly to the antioxidant-containing buffer immediately prior to use.
Validation: Monitor absorbance at 420 nm. An increase indicates quinone formation (degradation).
Workflow for Peptide Synthesis (SPPS)
Figure 2: Decision tree for handling 3-AT during Solid Phase Peptide Synthesis.
Part 4: Implications for Drug Development
Bioconjugation Risks
When using 3-AT as a handle for oxidative coupling (e.g., to create protein-protein crosslinks), the timing is critical.
Premature Oxidation: If the 3-AT oxidizes before it is in proximity to its target, it will self-polymerize, leading to protein aggregation rather than specific conjugation.
Control: Initiate the reaction using a specific oxidant (e.g., Sodium Periodate or weak Ferricyanide) only after the components are mixed, rather than relying on auto-oxidation.
Analytical Interference
In High-Throughput Screening (HTS), oxidized 3-AT derivatives are Pan-Assay Interference Compounds (PAINS) . The quinone imine can:
Sequester metal cofactors from enzymes.
React covalently with cysteine residues in the active site of the target protein (false positive inhibition).
Absorb light in the UV-Vis region, interfering with colorimetric readouts.
References
Behrens, C., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Journal of the American Chemical Society.[5] Retrieved from [Link]
Chen, H., et al. (2010). Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides.[1] Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Kumagai, Y., et al. (2016). The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites.[6] Chemical Research in Toxicology. Retrieved from [Link](Note: Mechanistic grounding for o-quinone stability).
Tommos, C., et al. (2014). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical. Journal of the American Chemical Society.[5] Retrieved from [Link]
Application Note: Strategic Incorporation of Boc-3-NH2-Tyr-OH in SPPS
Introduction: The "Aniline" Challenge in Peptide Chemistry The non-canonical amino acid Boc-3-amino-L-tyrosine (Boc-3-NH2-Tyr-OH) represents a high-value, high-risk building block in solid-phase peptide synthesis (SPPS)....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Aniline" Challenge in Peptide Chemistry
The non-canonical amino acid Boc-3-amino-L-tyrosine (Boc-3-NH2-Tyr-OH) represents a high-value, high-risk building block in solid-phase peptide synthesis (SPPS). Unlike standard tyrosine derivatives, the introduction of an amino group at the ortho position of the phenol ring creates an aniline moiety.
This structural modification fundamentally alters the electronic properties of the residue, offering two distinct synthetic advantages:
Peptidomimetics: It serves as a precursor for rigid secondary structures, most notably benzimidazoles and benzoxazoles , via intramolecular cyclization with the upstream carbonyl or downstream aldehydes [1, 2].
Functional Handles: The 3-amino group (
) is significantly less basic than aliphatic amines (), allowing for pH-controlled chemoselective modification [3].
However, this utility comes with a significant liability: Oxidative Instability . The electron-rich 3-aminotyrosine core is prone to rapid oxidation, forming quinone-like species (resembling melanin formation) that can permanently stain the resin and terminate the peptide chain [4].
This guide details the specific protocols required to handle this instability, ensuring high-fidelity coupling and successful downstream modification.
Chemical Logic & Mechanism[1]
The Reactivity Profile
Success with Boc-3-NH2-Tyr-OH requires understanding the competition between Nucleophilicity and Oxidation.
The Coupling Phase: Standard base-mediated coupling reagents (e.g., HBTU/DIEA) are risky. The presence of base (DIEA) under aerobic conditions accelerates the oxidation of the aniline/phenol system to o-quinones. Therefore, neutral coupling conditions (DIC/HOBt) are strictly required.
The Deprotection Phase: In Boc chemistry, the N-
-Boc group is removed with TFA. The side-chain aniline is protonated () and stable in acid.
The Neutralization Phase (Critical): The danger zone is the neutralization step (typically 10% DIEA/DMF) following TFA deprotection. When the resin is neutralized, the side-chain aniline becomes a free base. If oxygen is present, oxidation occurs rapidly.
Strategic Decision Tree
Users must decide the fate of the 3-amino group immediately after coupling:
Path A (Linear Peptide): The 3-amino group must be orthogonally protected (e.g., with Z-Cl or Fmoc-Cl) before proceeding to the next cycle.
Path B (Heterocycle Formation): The 3-amino group is reacted immediately with an aldehyde or carboxylic acid to form a benzimidazole.
Handling & Storage (Pre-Synthesis)
"The Argon Rule": Boc-3-NH2-Tyr-OH should never be stored in solution for extended periods.
Storage: Store solid at -20°C under argon/nitrogen.
Visual Inspection: The powder should be off-white to pale beige. If the solid is dark brown or black, it has oxidized and should be recrystallized or discarded.
Solvents: All solvents (DMF, DCM) used during the coupling of this residue must be degassed (sparged with nitrogen for 15 mins) to minimize dissolved oxygen.
Experimental Protocols
Reagent Preparation Table
Reagent
Concentration
Role
Notes
Boc-3-NH2-Tyr-OH
0.2 M in DMF
Building Block
Dissolve immediately before use.
DIC (Diisopropylcarbodiimide)
0.5 M in DMF
Activator
Neutral activator; prevents premature oxidation.
HOBt (Hydroxybenzotriazole)
0.5 M in DMF
Additive
Suppresses racemization.
Ascorbic Acid (Optional)
10 mM in Wash Buffer
Antioxidant
Can be added to DMF washes to scavenge radical species.
Protocol A: Coupling of Boc-3-NH2-Tyr-OH
Rationale: Use carbodiimide activation to maintain a neutral pH environment, minimizing aniline oxidation.
Resin Preparation: Swell the resin (MBHA or PAM for Boc chemistry) in DCM for 20 min.
Activation:
In a vial, combine Boc-3-NH2-Tyr-OH (3.0 eq relative to resin loading) and HOBt (3.0 eq).
Dissolve in minimal degassed DMF.
Add DIC (3.0 eq).
Pre-activate for exactly 2 minutes. (Do not wait longer; O-acylation risk increases).
Coupling:
Add the pre-activated mixture to the resin.
Sparge with Nitrogen: Instead of standard shaking, bubble nitrogen through the reaction vessel to agitate. This maintains an inert atmosphere.
React for 60–90 minutes at room temperature.
Washing:
Drain the vessel.
Wash immediately with degassed DMF (
min).
Checkpoint: The resin should remain the color of the support (usually pale yellow). If it turns black, oxidation has occurred.
Rationale: This is the primary application for this residue. The free 3-amino group reacts with an aldehyde, followed by oxidative cyclization.
Prerequisites: The Boc-3-NH2-Tyr-OH is already coupled to the resin (Step 4.2), and the N-terminal Boc is still on.
Schiff Base Formation:
Prepare a solution of the desired Aldehyde (R-CHO, 5.0 eq) in TMOF (Trimethyl orthoformate) / DMF (1:1). Note: TMOF acts as a dehydrating agent to drive imine formation.
Add to the resin containing the coupled 3-NH2-Tyr.
Agitate for 3 hours at room temperature.
Wash with DMF (
).
Oxidative Cyclization:
Treat the resin with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (0.1 eq) or simply expose to air in DMF for 12 hours (slower).
Alternative: For a cleaner reaction, use Nitrobenzene in DMF at 60°C for 4 hours.
This step closes the ring between the 3-amino group and the imine, forming the benzimidazole core [1].
Proceed to standard TFA deprotection of the N-terminal Boc group to continue chain elongation.
Visualization: Decision Workflow
The following diagram illustrates the critical decision points when using Boc-3-NH2-Tyr-OH to prevent side reactions.
Figure 1: Workflow decision tree for Boc-3-NH2-Tyr-OH. Path A prevents branching; Path B yields heterocycles.
Troubleshooting & Safety
Common Failure Modes
Black Resin:
Cause: Oxidation of the 3-amino-phenol moiety.
Solution: Ensure all solvents are degassed. Add 1% Ascorbic Acid to the DMF wash steps. Reduce exposure to DIEA (base).
Incomplete Coupling:
Cause: The 3-amino group can sterically hinder the
-amine or cause zwitterionic interference.
Solution: Double couple using DIC/Oxyma (more potent than HOBt) but maintain neutral pH.
Safety (HF Cleavage)
Since this is Boc chemistry, final cleavage often involves Hydrogen Fluoride (HF) .
Warning: HF is fatal upon contact.
Compatibility: The benzimidazole ring formed in Protocol B is generally stable to HF cleavage conditions (
C, 1 hour).
Scavengers: Use p-cresol and dimethyl sulfide (DMS) to prevent alkylation of the tyrosine ring by carbocations generated during cleavage.
References
Solid-Phase Synthesis of Benzoxazoles from 3-Nitrotyrosine. ACS Combinatorial Science. (2004). Describes the reduction of nitro-tyrosine to amino-tyrosine and subsequent cyclization.
Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines. Amino Acids. (2014). Details the reaction of diamino-phenylalanine derivatives (analogous to 3-NH2-Tyr) with aldehydes.
Amino Acid pKa Values. University of Calgary. Provides fundamental dissociation constants for tyrosine and aniline derivatives.
Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants. NIH/PubMed. (2024). Discusses the oxidative instability and darkening of 3-aminotyrosine in aerobic conditions.
Application Note: Protecting Group Strategy for 3-Amino-Tyrosine Side Chain
Executive Summary & Strategic Rationale 3-Amino-tyrosine (3-NH -Tyr) is a non-canonical amino acid of increasing significance in peptidomimetic drug design. Its electron-rich aniline moiety at the ortho position of the p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
3-Amino-tyrosine (3-NH
-Tyr) is a non-canonical amino acid of increasing significance in peptidomimetic drug design. Its electron-rich aniline moiety at the ortho position of the phenol ring confers unique properties: it serves as a handle for site-selective modification (e.g., fluorescent labeling, cross-linking), a precursor for metal coordination, and a mimic of post-translational modifications.
However, the direct incorporation of 3-NH
-Tyr during Solid-Phase Peptide Synthesis (SPPS) presents two critical chemical challenges:
Nucleophilic Side Reactions: The 3-amino group is a nucleophilic aniline (
). If left unprotected, it will undergo acylation during subsequent Fmoc-amino acid couplings, leading to branched peptides.
Oxidative Instability: The ortho-amino phenol motif is highly redox-active. It is prone to oxidation into quinonoid species or radical intermediates under basic conditions or upon exposure to air, resulting in colored by-products and low yields.
The "Nitro-Reduction" Strategy:
Instead of using a labile Boc/Alloc-protected 3-amino-tyrosine building block—which can be expensive and unstable—the industry-standard "Self-Validating" protocol utilizes Fmoc-3-nitro-tyrosine (Fmoc-Tyr(3-NO
)-OH) . The nitro group acts as a "masked" amine: it is chemically inert to both Fmoc deprotection (piperidine) and coupling conditions. It is reduced to the amine on-resin immediately prior to cleavage or modification.
This guide details the Nitro-Reduction Protocol , the most robust method for generating high-purity 3-amino-tyrosine peptides.
Strategic Decision Matrix
Before initiating synthesis, select the workflow that matches your downstream application.
Requirement
Recommended Strategy
Key Building Block
Rationale
Standard Incorporation (Final peptide contains free 3-NH-Tyr)
Path A: On-Resin Reduction
Fmoc-Tyr(3-NO)-OH
Nitro group prevents acylation during chain assembly. Late-stage reduction avoids oxidation.
Site-Specific Labeling (Modify 3-NH with fluorophore/drug)
Path B: Reduce-then-Modify
Fmoc-Tyr(3-NO)-OH
Reduce nitro to amine on-resin, then acylate the specific aniline before cleavage.
Global Deprotection Only (No special handling desired)
Path C: Direct Coupling
Fmoc-3-NH(Boc)-Tyr(tBu)-OH
High Cost/Risk. Only use if on-resin reduction is incompatible with other sensitive residues (e.g., Cys, Met).
Detailed Protocols
Protocol A: The Nitro-Reduction Workflow (Gold Standard)
This protocol uses Fmoc-Tyr(3-NO
)-OH as the precursor. The nitro group is stable throughout standard Fmoc SPPS cycles.
Phase 1: Coupling
Reagents: Use Fmoc-Tyr(3-NO
)-OH (3-4 eq), DIC (3-4 eq), and Oxyma Pure (3-4 eq) in DMF.
Condition: Standard coupling (room temperature, 45-60 min).
Monitoring: The resin will turn a distinct yellow/orange color upon Fmoc deprotection of the nitro-tyrosine residue due to the chromophoric nature of the nitrophenolate species. This is normal.
Phase 2: On-Resin Reduction (The Critical Step)
Perform this step after the full peptide chain is assembled and the N-terminal Fmoc group is removed (or acetylated).
Reagents:
Reducing Agent: Tin(II) Chloride Dihydrate (SnCl
·2HO)
Solvent: DMF (Degassed recommended)
Concentration: 2 M SnCl
in DMF
Step-by-Step:
Wash: Wash resin with DMF (
min).
Preparation: Dissolve SnCl
·2HO in DMF to make a 2 M solution. Note: The solution may be slightly cloudy; this is acceptable.
Reaction: Add the SnCl
solution to the resin (ensure resin is fully covered).
Agitation: Shake at room temperature for 2 hours .
Visual Validation (Self-Validating):
Before Reduction: Resin is Yellow/Orange.
After Reduction: Resin should return to Colorless/White .
Failure Mode: If resin remains yellow, the reduction is incomplete. Repeat step 3-4 with fresh reagents.
Wash: Wash extensively with DMF (
min), then DCM ( min) to remove tin salts.
Phase 3: Cleavage & Isolation
The 3-amino-tyrosine residue is sensitive to oxidation at neutral/basic pH.
Cocktail:Reagent K or Reagent B (High scavenger load).
Application Note: Precision Reduction of 3-Nitrotyrosine to 3-Aminotyrosine in Peptides
Executive Summary The reduction of 3-nitrotyrosine (3-NT) to 3-aminotyrosine (3-AT) is a pivotal transformation in both proteomic profiling and synthetic peptide chemistry. While 3-NT is a well-established biomarker of o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of 3-nitrotyrosine (3-NT) to 3-aminotyrosine (3-AT) is a pivotal transformation in both proteomic profiling and synthetic peptide chemistry. While 3-NT is a well-established biomarker of oxidative stress (peroxynitrite-mediated damage), its reduction to 3-AT serves two distinct, critical functions:
Proteomic Sorting: It induces a significant hydrophilic shift in Reverse-Phase HPLC (RP-HPLC), enabling the isolation of nitrated peptides via "Diagonal Chromatography" (COFRADIC).
Synthetic Utility: It converts an inert nitro group into a nucleophilic aniline handle (3-AT), allowing for site-specific conjugation, crosslinking, or fluorophore attachment.
This guide provides two field-validated protocols: a Solution-Phase Sodium Dithionite method (standard for proteomics) and a Solid-Phase Tin(II) Chloride method (standard for on-resin synthetic modification).
Chemical Principles & Mechanism
The Transformation
The reaction converts the electron-withdrawing nitro group (
) on the tyrosine phenolic ring to an electron-donating amino group ().
Mass Shift: The transformation results in a net loss of 30.0 Da .[1]
Loss of
(32 Da) + Gain of (2 Da) = -30 Da.
Chromatographic Shift:
3-NT: Hydrophobic at acidic pH (protonated phenol).
3-AT: Highly hydrophilic at acidic pH due to the protonation of the aniline amine (
) and the phenol.
Result: 3-AT peptides elute significantly earlier than their 3-NT counterparts on C18 columns.
Visualization: Reaction Workflow
The following diagram illustrates the workflow for using this reduction in a proteomic context (Diagonal Chromatography).
Caption: Workflow for isolating nitrated peptides via hydrophobicity shift (Diagonal Chromatography).
Best For: Proteomics, biological samples, and soluble synthetic peptides.
Mechanism: Sodium dithionite (
) acts as a potent reducing agent in near-neutral aqueous buffers.
Reagents Required[1][2][3][4][5][6][7]
Buffer: 50 mM Ammonium Bicarbonate (
), pH 7.8 (freshly prepared).
Reducing Agent: Sodium Dithionite (
).[1][2][3] Critical: Must be fresh. Old powder oxidizes to bisulfite/sulfate and loses potency.
Peptide Sample: Dissolved in water or buffer (0.1–1.0 mg/mL).
Step-by-Step Procedure
Preparation: Dissolve the peptide/protein sample in 50 mM Ammonium Bicarbonate (pH 7.8).
Reagent Setup: Weigh out Sodium Dithionite immediately before use. Prepare a 100 mM stock solution in the same buffer.
Note: The solution will smell slightly of sulfur dioxide; this is normal. Use within 5 minutes.
Reaction: Add the Dithionite solution to the peptide sample to achieve a final concentration of 10–20 mM (approx. 50-fold molar excess over nitro groups).
Incubation: Vortex gently and incubate at Room Temperature for 30 minutes .
Observation: If the solution was yellow (characteristic of 3-NT at pH > 7), it should become colorless as the nitro group is reduced.
Quenching/Cleanup:
For HPLC/MS: Inject directly if the dithionite salt does not interfere (divert flow to waste for the first 5 mins).
For Storage: Desalt using a C18 ZipTip or SPE cartridge to remove excess salts and sulfur byproducts.
Result: The 3-AT peptide will elute earlier (lower % ACN) than the 3-NT peptide.
Magnitude: Typically a shift of 2–5 minutes depending on the gradient slope (hydrophilic shift).
Troubleshooting & Pitfalls
Issue
Probable Cause
Solution
Incomplete Reduction
Old Sodium Dithionite.
Use a fresh bottle. Dithionite degrades to sulfate upon exposure to air/moisture.
Peptide Precipitation
High salt concentration.
Dilute the sample or perform multiple additions of lower concentration reagent.[4]
Side Reactions
Low pH (Acidic).
Ensure buffer is pH 7.5–8.0. Dithionite decomposes rapidly at pH < 6.
Re-oxidation
3-AT is air-sensitive.
3-AT can slowly oxidize to colored products over days. Store frozen or use immediately.
References
Ghesquière, B., et al. (2006). "In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography." Molecular & Cellular Proteomics.
Sokolovsky, M., Riordan, J. F., & Vallee, B. L. (1967). "Conversion of 3-nitrotyrosine to 3-aminotyrosine in peptides and proteins." Biochemical and Biophysical Research Communications.
Sarver, A., et al. (2001). "Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry.[2]
Abello, N., et al. (2009). "Chemical Derivatization of 3-Nitrotyrosine for Proteomic Analysis." Methods in Molecular Biology.
Application Note: High-Efficiency Coupling of Boc-3-Amino-L-Tyrosine using HATU/HBTU
[1] Executive Summary The incorporation of 3-amino-L-tyrosine (3-NH₂-Tyr) into peptide sequences presents unique synthetic challenges due to the nucleophilicity of the aniline side chain and its susceptibility to oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The incorporation of 3-amino-L-tyrosine (3-NH₂-Tyr) into peptide sequences presents unique synthetic challenges due to the nucleophilicity of the aniline side chain and its susceptibility to oxidation (quinone formation).[1] While standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for routine amino acids, the steric and electronic demands of 3-substituted tyrosines often require the enhanced reactivity of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
This guide details the optimized protocols for coupling Boc-3-amino-L-tyrosine derivatives. Crucially, we recommend the "Nitro-Precursor Strategy" (coupling Boc-3-nitro-L-tyrosine followed by on-resin reduction) as the industry gold standard to eliminate side-chain branching and oxidation risks.
Strategic Analysis: The Chemistry of 3-Amino-Tyrosine
The Chemoselectivity Challenge
The central difficulty in coupling free Boc-3-amino-L-tyrosine lies in the side-chain aniline group (
).[1] Although less nucleophilic than the -amine () or -amine of Lys, the aniline nitrogen is sufficiently reactive toward activated esters (OBt/OAt) generated by HBTU/HATU.[1]
Risk 1: Branching. If the side-chain amine is unprotected, the activated amino acid can couple to the side chain of a previously incorporated 3-NH₂-Tyr residue, or the activated 3-NH₂-Tyr can self-polymerize.
Risk 2: Oxidation. The ortho-aminophenol motif is highly redox-active.[1] Under basic coupling conditions (DIEA/NMM), it readily oxidizes to an o-quinone imine, leading to dark pigments and complex mixtures.[1]
Reagent Selection: HATU vs. HBTU
For sterically hindered or electron-deficient couplings (such as the 3-nitro precursor), HATU is superior to HBTU.[1]
HBTU (Benzotriazole): Generates an OBt ester.[1] Good for standard couplings but slower kinetics can lead to incomplete incorporation of modified residues.
HATU (Azabenzotriazole): Generates an OAt ester.[1] The pyridine nitrogen in the leaving group provides an intramolecular hydrogen bond (neighboring group effect) that accelerates the aminolysis of the ester by the incoming amine. This is critical when coupling the electron-deficient Boc-3-nitro-L-tyrosine.
The "Nitro-Precursor" Strategy (Recommended)
To ensure high fidelity, do not couple free 3-amino-tyrosine directly. Instead, couple Boc-3-nitro-L-tyrosine .[1] The nitro group (
) is non-nucleophilic and electron-withdrawing, preventing side reactions.[1] It is then reduced to the amine on-resin using mild conditions (e.g., or Sodium Dithionite).[1]
Activation: Pre-activate the amino acid with HATU and Collidine in DMF for 2 minutes.
Coupling: Add to resin and shake for 45–60 mins.
Note: If using Fmoc protection on the side chain in a Boc strategy, the Fmoc group is stable to TFA (Boc removal) but must be removed with piperidine before HF cleavage if the free amine is desired in the final product.
Visualizations
Mechanism of HATU Activation & Coupling
The following diagram illustrates why HATU is more efficient than HBTU for the electron-deficient 3-nitro-tyrosine precursor. The neighboring group effect of the pyridine nitrogen stabilizes the transition state.
Caption: HATU activation mechanism showing the 7-membered cyclic transition state that accelerates coupling.
Workflow: Nitro-Precursor Strategy
This flowchart guides the decision-making process for incorporating 3-amino-tyrosine.
Caption: Recommended workflow using the nitro-tyrosine precursor to avoid side reactions.
Troubleshooting Guide
Issue
Probable Cause
Solution
Incomplete Coupling
Steric hindrance of the ortho-substituent (nitro/amino).[1][2]
Switch from HBTU to HATU . Use double coupling. Increase temperature to 50°C (if no Cys/His present).
Dark/Black Resin
Oxidation of free 3-amino-Tyr (formation of quinones).[1]
Ensure inert atmosphere ().[1] Use the Nitro-Precursor strategy to keep the amine masked until the end. Add antioxidants (ascorbic acid) during workup.[1]
Application Notes & Protocols: A Guide to the Synthesis of 3-Aminotyrosine Derived Bifunctional Chelating Agents
Abstract The convergence of molecular biology and inorganic chemistry has paved the way for sophisticated diagnostic and therapeutic agents. Central to this progress is the development of bifunctional chelating agents (B...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The convergence of molecular biology and inorganic chemistry has paved the way for sophisticated diagnostic and therapeutic agents. Central to this progress is the development of bifunctional chelating agents (BFCAs), molecules capable of binding a metal ion while simultaneously being attached to a biologically active vector, such as a peptide or antibody.[1][2] 3-amino-L-tyrosine (3-AT), a non-canonical amino acid, serves as a uniquely powerful scaffold for creating such agents.[3] Its inherent structure allows for seamless integration into peptide sequences, while the strategically positioned 3-amino group provides an ideal handle for the covalent attachment of a chelating moiety. This guide provides a comprehensive, field-tested framework for the synthesis, purification, and characterization of 3-AT derived chelating agents, designed for researchers in radiopharmaceutical development, chemical biology, and drug discovery.
Introduction: The Rationale for 3-Aminotyrosine in Chelator Design
The design of effective BFCAs is a multi-parameter optimization problem. The agent must form a kinetically inert and thermodynamically stable complex with the desired metal ion, often a radionuclide for imaging (e.g., ⁶⁸Ga, ¹¹¹In) or therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac).[4][5] Simultaneously, the conjugation of the chelator to the targeting biomolecule must not compromise the biomolecule's affinity for its target.
3-Aminotyrosine (3-AT) offers an elegant solution. By starting with a modified amino acid, the resulting BFCA can be incorporated directly into a peptide backbone during solid-phase peptide synthesis (SPPS) or conjugated to existing proteins.[6] This approach offers several advantages over traditional methods that modify lysine or cysteine residues:
Site-Specificity: It provides a unique, pre-defined point of attachment.
Structural Integrity: The tyrosine scaffold is a common and often structurally important residue in peptides.
Versatility: The 3-amino group is a nucleophilic handle amenable to a wide range of conjugation chemistries.
This document outlines a robust, two-stage synthetic strategy. First, we detail the preparation of the core building block, 3-amino-L-tyrosine, from its commercially available precursor, L-tyrosine. Second, we provide a detailed protocol for its derivatization into a potent bifunctional chelator using DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a gold-standard chelator in nuclear medicine.[7]
Overall Synthetic Workflow
The preparation of a 3-AT derived chelator is a multi-step process that requires careful execution and rigorous quality control. The logical flow involves the synthesis of the core amino acid, protection of its native functional groups, conjugation of the chelating moiety, and final deprotection.
Caption: High-level workflow for the synthesis of a 3-AT-DOTA chelator.
Experimental Protocols
Part A: Preparation of the 3-Amino-L-Tyrosine (3-AT) Core
The synthesis begins with the modification of the tyrosine phenyl ring, first through nitration and subsequently through reduction.
Protocol 1: Nitration of L-Tyrosine to 3-Nitro-L-Tyrosine (3-NT)
Causality: This electrophilic aromatic substitution reaction introduces a nitro group ortho to the hydroxyl group of the tyrosine ring. Peroxynitrite is a potent nitrating agent often implicated in biological nitrative stress and is effective for this transformation.[8] Careful control of pH and temperature is critical to maximize yield and minimize side-product formation.
Materials:
L-Tyrosine
Sodium Nitrite (NaNO₂)
Hydrogen Peroxide (30% w/w)
Sulfuric Acid (H₂SO₄), concentrated
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl)
Deionized Water
Ice Bath
Procedure:
Prepare Peroxynitrous Acid Solution (Handle with extreme caution in a fume hood):
Chill a solution of 0.6 M NaNO₂ and 0.6 M H₂O₂ in an ice bath.
Slowly add 0.6 M H₂SO₄ to the chilled solution with vigorous stirring. The formation of the yellow-orange peroxynitrous acid should be immediate. Use this solution without delay.
Dissolve L-Tyrosine:
Prepare a solution of L-Tyrosine (1 equivalent) in 0.5 M NaOH. Stir until fully dissolved.
Nitration Reaction:
Cool the L-Tyrosine solution in an ice bath to 0-4 °C.
Slowly add the freshly prepared peroxynitrous acid solution (approx. 1.2 equivalents) dropwise to the tyrosine solution. Maintain the temperature below 5 °C.
The solution will turn a deep yellow/orange color. Allow the reaction to stir for 1-2 hours at 0-4 °C.
Work-up and Isolation:
Slowly acidify the reaction mixture to pH ~3-4 with cold 2 M HCl. A bright yellow precipitate of 3-Nitro-L-Tyrosine will form.
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the solid with copious amounts of cold deionized water, followed by a small amount of cold ethanol.
Purity (HPLC): Analyze using a reverse-phase C18 column. The product should be >95% pure.
Characterization: Confirm structure using ¹H NMR and Mass Spectrometry (MS). Expected m/z for C₉H₁₀N₂O₅: 226.06 (M+H)⁺.
Protocol 2: Reduction of 3-Nitro-L-Tyrosine to 3-Amino-L-Tyrosine (3-AT)
Causality: The nitro group is readily reduced to an amine using a mild reducing agent like sodium dithionite.[9] This reaction is typically clean and high-yielding. The disappearance of the yellow color serves as a visual indicator of reaction completion. This conversion causes a significant hydrophilic shift, which can be observed chromatographically.[9]
Materials:
3-Nitro-L-Tyrosine (from Protocol 1)
Sodium Dithionite (Na₂S₂O₄)
Ammonium Hydroxide (NH₄OH)
Deionized Water
Nitrogen or Argon gas supply
Procedure:
Dissolve 3-NT:
Suspend 3-NT (1 equivalent) in deionized water (deoxygenated by bubbling with N₂ or Ar for 30 mins).
Add concentrated NH₄OH dropwise while stirring until the 3-NT completely dissolves and the solution is basic (pH ~9-10).
Reduction:
In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) in deoxygenated water.
Slowly add the sodium dithionite solution to the 3-NT solution under a nitrogen or argon atmosphere.
Stir the reaction at room temperature. The yellow color should fade to a colorless or pale solution over 2-4 hours.
Isolation:
Cool the reaction mixture in an ice bath.
Carefully acidify the solution to pH ~6-7 with 1 M HCl. 3-Aminotyrosine is amphoteric; its isoelectric point is in this range, causing it to precipitate.
Collect the off-white precipitate by vacuum filtration.
Wash the product with cold deionized water and then with ethanol.
Dry under vacuum.
Quality Control:
Appearance: Off-white to pale tan solid.
Purity (HPLC): Analyze on a C18 column. The product peak will have a significantly shorter retention time than the 3-NT starting material.[9]
Characterization: Confirm structure with ¹H NMR and MS. Expected m/z for C₉H₁₂N₂O₃: 197.09 (M+H)⁺.
Intermediate
Molecular Formula
Expected Mass (M+H)⁺
Typical Yield
Purity (HPLC)
3-Nitro-L-Tyrosine
C₉H₁₀N₂O₅
226.06
70-85%
>95%
3-Amino-L-Tyrosine
C₉H₁₂N₂O₃
197.09
85-95%
>98%
Table 1: Summary of expected results for the synthesis of the 3-AT core.
Part B: Derivatization into a 3-AT-DOTA Chelator
To selectively conjugate the DOTA macrocycle to the 3-amino group, the α-amino and carboxylic acid functionalities of 3-AT must first be protected.
Caption: Chemical reaction scheme for the synthesis of a 3-AT-DOTA conjugate.
Protocol 3: Synthesis of a Protected 3-AT-DOTA Conjugate
Causality: This protocol uses standard peptide chemistry protecting groups: Fmoc for the α-amine and a methyl ester for the carboxylic acid. This allows for the selective reaction of an activated DOTA derivative (DOTA-NHS ester) with the free 3-amino group.
DOTA-tris(t-Bu)-NHS ester (or similar activated DOTA)
DIPEA (N,N-Diisopropylethylamine)
DMF (N,N-Dimethylformamide, anhydrous)
Piperidine
Lithium Hydroxide (LiOH)
Standard work-up and purification reagents (DCM, EtOAc, etc.)
Procedure:
Protection of 3-AT:
Esterification: Suspend 3-AT (1 eq) in anhydrous methanol. Cool to -10 °C. Add SOCl₂ (1.2 eq) dropwise. Allow to warm to room temperature and stir overnight. Remove solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Fmoc Protection: Dissolve the methyl ester salt in a 1:1 mixture of 1,4-dioxane and saturated NaHCO₃ solution. Add Fmoc-OSu (1.1 eq). Stir vigorously for 4-6 hours. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield Fmoc-3-amino-Tyr-OMe .
DOTA Conjugation:
Dissolve Fmoc-3-amino-Tyr-OMe (1 eq) and DOTA-tris(t-Bu)-NHS ester (1.1 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) and stir the reaction under a nitrogen atmosphere at room temperature for 12-18 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with water and extract the product with ethyl acetate. Purify by column chromatography to yield the fully protected conjugate.
Deprotection:
Fmoc Removal: Dissolve the protected conjugate in a 20% solution of piperidine in DMF. Stir for 30 minutes. Remove the solvent under vacuum.
Ester Hydrolysis: Dissolve the residue in a THF/water mixture. Add LiOH (3 eq) and stir for 2-4 hours.
t-Bu Removal: Acidify the mixture with trifluoroacetic acid (TFA) and stir for 2-4 hours to remove the t-butyl protecting groups from the DOTA carboxylates.
Purify the final product by preparative reverse-phase HPLC.
Quality Control:
Monitor each step by LC-MS to confirm the expected mass changes.
The final product should be characterized by high-resolution MS and ¹H NMR.
Purity should be assessed by analytical HPLC and should be >95% for use in biological applications.
Application: Metal Chelation and Radiolabeling
The utility of the synthesized 3-AT-DOTA lies in its ability to form stable complexes with medically relevant metal ions.
Using Boc-3-amino-L-tyrosine for cross-linking studies
Application Note: High-Fidelity Protein Interaction Mapping and Hydrogel Fabrication using 3-Amino-L-Tyrosine Executive Summary This guide details the application of Boc-3-amino-L-tyrosine (Boc-3-NH₂-Tyr) as a "redox swi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Protein Interaction Mapping and Hydrogel Fabrication using 3-Amino-L-Tyrosine
Executive Summary
This guide details the application of Boc-3-amino-L-tyrosine (Boc-3-NH₂-Tyr) as a "redox switch" for site-specific oxidative cross-linking. Unlike standard tyrosine residues, which require high oxidative potentials to cross-link (often damaging the protein), the 3-amino derivative possesses a significantly lower redox potential. This electronic alteration allows for orthogonal cross-linking —the selective formation of covalent bonds between modified residues without affecting native tyrosines or histidines.
Primary Applications:
Protein Interaction Mapping: "Locking" transient protein-protein interactions (PPIs) with high specificity.
Hydrogel Fabrication: Creating resilin-like biomaterials with tunable mechanical properties via dityrosine-like bridging.
Peptide Stapling: Stabilizing helical conformations in therapeutic peptides.
The Mechanistic Advantage: Redox Selectivity
The core principle of this application is the thermodynamic differentiation between native Tyrosine (Tyr) and 3-Amino-Tyrosine (3-NH₂-Tyr).
Native Tyrosine: Oxidation potential (
) is V (vs. SHE) at pH 7.0.
3-Amino-Tyrosine: The electron-donating amino group at the ortho position lowers the
to V (vs. SHE).
This
mV difference creates a "selectivity window." By using a mild oxidant or a tuned photochemical system (e.g., Ruthenium(II) tris-bipyridine), one can selectively generate a radical on the 3-NH₂-Tyr residue. This radical rapidly couples with another proximal 3-NH₂-Tyr (or Tyr, if proximity forces it) to form a covalent dimer (3-amino-dityrosine), effectively cross-linking the system while leaving native residues untouched.
Mechanism Diagram: Oxidative Radical Coupling
Caption: Figure 1. The Ruthenium-mediated photocrosslinking cycle.[1] The low redox potential of 3-NH₂-Tyr allows selective oxidation by the excited Ruthenium species.
Experimental Protocols
Protocol A: Incorporation via Peptide Synthesis
Objective: Incorporate Boc-3-amino-L-tyrosine into a peptide sequence.
Note: While Fmoc chemistry is standard for many labs, "Boc-3-amino-L-tyrosine" implies a Boc-strategy starting material. If using Fmoc-SPPS, ensure you are using Fmoc-3-amino-L-tyrosine. The protocol below assumes the user is utilizing the Boc-protected building block in a solution or solid-phase synthesis.
Critical Consideration: The 3-amino group on the phenyl ring is an aniline. It is significantly less nucleophilic than aliphatic amines but can still undergo acylation if activated species are in high excess.
Recommendation: Use Boc-3-amino-L-tyrosine where the 3-amino group is unprotected (free). The low nucleophilicity usually prevents side-reactions during standard coupling times. However, for high-fidelity synthesis of long peptides, use a derivative with orthogonal protection on the 3-amino group (e.g., Fmoc or Cbz) if available.
Step-by-Step (Boc-SPPS Context):
Resin Swelling: Swell MBHA or PAM resin in DCM for 20 min.
Deprotection: Remove N-terminal Boc from the growing chain using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash x5 with DCM.
Neutralization: Wash with 5% DIEA/DCM to neutralize the resin.
Coupling:
Dissolve Boc-3-amino-L-tyrosine (3 eq relative to resin) in DMF.
Add HBTU (2.9 eq) and DIEA (6 eq).
Timing: Activate for 1 min, then add to resin. Shake for 45–60 minutes.
Note: Monitor via Kaiser test. The aniline NH₂ of the side chain should not react with HBTU/activated esters under these mild conditions.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage: HF cleavage (standard Boc protocol) will yield the peptide with the free 3-amino-L-tyrosine residue.
Protocol B: Ruthenium-Mediated Cross-Linking (The "PICUP" Method)
Objective: Induce covalent cross-linking between 3-NH₂-Tyr residues using visible light. This is the most robust method for protein interaction studies.
Materials:
Reagent A: [Ru(bpy)₃]Cl₂ (Ruthenium(II) tris-bipyridine chloride) – 2 mM stock in water.
Reagent B: APS (Ammonium Persulfate) – 200 mM stock in water (Prepare fresh).
Light Source: Blue LED (460 nm) or a standard 150W dental lamp.
Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid buffers with free amines (Tris) if possible, though they are generally tolerated.
Procedure:
Preparation: Dilute your peptide/protein containing 3-NH₂-Tyr to 10–50 µM in Buffer.
Mixture Assembly:
Add Reagent A to a final concentration of 20 µM .
Add Reagent B to a final concentration of 2 mM .
Total Volume: 20–100 µL in a clear microcentrifuge tube.
Irradiation:
Position the tube 10–15 cm from the light source.
Irradiate for 10 to 30 seconds .
Control: Keep a "Dark" sample wrapped in foil.
Quenching: Immediately add SDS-PAGE loading buffer containing reducing agents (DTT or β-ME) to quench the radical reaction. Note: The cross-link formed is covalent (C-C or C-N) and will NOT be reduced by DTT.
Analysis: Boil samples and analyze via SDS-PAGE or LC-MS.
Data Output Expectation:
You should observe a mass shift corresponding to the dimer (2x Monomer Mass - 2H).
Objective: Use Laccase or Peroxidase for slower, controlled gelation suitable for cell encapsulation.
Procedure:
Dissolve peptide/polymer (e.g., Hyaluronic Acid-3-NH₂-Tyr conjugate) in PBS at 5–10% w/v.
Add Horseradish Peroxidase (HRP) (10 U/mL) and H₂O₂ (1 mM).
Observation: Gelation should occur within 1–5 minutes.
Advantage: The 3-amino group allows this reaction to proceed at pH 7.0 , whereas unmodified Tyrosine often requires pH 8.0+ or higher H₂O₂ concentrations for efficient HRP cross-linking.
Analytical Validation
To verify the specific cross-link, LC-MS/MS is required.
Table 1: Mass Spectrometry Fingerprint
Species
Modification
Mass Shift (Da)
Notes
Monomer
3-Amino-Tyr
+15.01 (vs Tyr)
Base mass of the modified residue.
Dimer
3-NH₂-Tyr Dimer
-2.016
Loss of 2 protons during C-C bond formation.
Byproduct
3-Nitro-Tyr
+45.00 (vs Tyr)
If over-oxidized (rare in Ru/APS system).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Cross-linking
pH too low.
Ensure pH is > 7.0. The aniline (pKa ~4) is uncharged, but the phenol (pKa ~10) needs to be accessible.
Non-specific Aggregation
Over-oxidation.
Reduce irradiation time (try 5s) or reduce APS concentration to 0.5 mM.
Precipitation
Peptide insolubility.
3-NH₂-Tyr is more polar than Tyr, but dimers can be hydrophobic. Add 10% Acetonitrile during reaction.
Low Yield in SPPS
Acylation of side chain.
Use 20% Piperidine in DMF to wash resin before coupling the next amino acid to ensure any labile side-chain acyl groups are removed (if Fmoc), or use specific "side-chain protected" variants.
Workflow Visualization
Caption: Figure 2. Operational workflow from synthesis to application.[2] The pathway bifurcates based on the desired end-product (soluble complex vs. hydrogel).
References
Minamihata, K., et al. (2011). "Site-specific protein cross-linking through the photoreaction of a 3-aminotyrosine derivative.
Fancy, D. A., & Kodadek, T. (1999). "Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light." Proceedings of the National Academy of Sciences, 96(11), 6020-6024.
Partlow, B. P., et al. (2014). "Highly tunable elastomeric proteins mimics yielding stable cross-linked hydrogels." Biomacromolecules, 15(4), 1557-1565.
Ullah, H., et al. (2022). "Changing mechanical properties of photopolymerized, dityrosine-crosslinked protein-based hydrogels." Frontiers in Bioengineering and Biotechnology, 10.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Prevention of Auto-Oxidation in 3-Amino-L-Tyrosine Synthesis
Ticket Priority: Critical (Irreversible Degradation Risk)
Executive Summary: The Instability Vector
3-Amino-L-tyrosine (3-AT) is structurally an ortho-aminophenol . This moiety is the chemical equivalent of a "tripwire." Unlike standard amino acids, the proximity of the electron-donating amino group (
) to the phenolic hydroxyl () creates a system highly susceptible to auto-oxidation.
Under neutral or basic conditions (pH > 6), 3-AT rapidly oxidizes to form quinone imines , which subsequently polymerize into melanin-like pigments. This degradation is often autocatalytic and irreversible.
The Solution: The only field-proven method to arrest this process is to "lock" the amine in its protonated state (
) immediately upon formation. This guide details the Dihydrochloride Salt Strategy , which isolates 3-AT as stable .
Module 1: The Chemistry of Degradation
Why is my product turning brown?
The browning you observe is not a simple impurity; it is the formation of a phenoxazinone scaffold. Understanding this mechanism is the first step in prevention.
The Oxidation Cascade
When the amine is unprotonated (Free Base), it pushes electron density into the ring, lowering the oxidation potential.
Figure 1: The auto-oxidation pathway of ortho-aminophenols. The transition from Free Base to Quinone Imine is the critical failure point.
Module 2: The "Safe Harbor" Synthesis Protocol
Objective: Convert 3-Nitro-L-tyrosine to 3-Amino-L-tyrosine without exposing the free amine to oxidative conditions.
Standard: Catalytic Hydrogenation in Acidic Media.
The Protocol (Self-Validating System)
Parameter
Specification
Rationale
Solvent
1M - 2M HCl (aq)
Maintains pH < 1. Forces protonation of the aniline nitrogen ().
Catalyst
10% Pd/C (0.1 eq)
Standard reduction. Must be wetted carefully to avoid ignition.
Atmosphere
(1-3 atm)
Reducing environment prevents radical formation.
Workup
Lyophilization / Evaporation
Crucial: Avoids neutralization. Isolates the stable salt.
Step-by-Step Workflow
Figure 2: The Acid-Lock Synthesis Route. Note that the workflow avoids any basic workup steps.
Critical Checkpoint:
After filtering the catalyst, the filtrate should be colorless or very pale yellow. If it turns pink/red immediately, your acid concentration was too low, or oxygen ingress occurred.
Troubleshooting & FAQs
Q1: My solution turned pink/brown during filtration. Can I save it?
Diagnosis: Early-stage oxidation to quinone imine.
Immediate Action:
Acidify: Immediately add concentrated HCl to drop pH < 1.
Reduce: Add a small amount of Sodium Dithionite (
) or Sodium Bisulfite. These are potent reducing agents that can revert the quinone imine back to the amine before polymerization occurs.
Filter: If a dark precipitate (polymer) has already formed, filter it out before attempting reduction.
Q2: Why can't I isolate the free base (zwitterion)?
Technical Insight: The isoelectric point (pI) of 3-AT is near neutral pH. At this pH, the aniline group is deprotonated (
). As shown in Figure 1, the unprotonated ortho-aminophenol is electronically primed for oxidation.
Guidance: Do not attempt to isolate the free base for storage. Store exclusively as the dihydrochloride salt (). If the free base is required for a specific reaction (e.g., peptide coupling), generate it in situ with a tertiary amine base (like DIEA) under strictly inert (Argon) conditions.
Q3: I need to use 3-AT in a biological buffer (pH 7.4). How do I prevent degradation during the experiment?
Protocol:
Deoxygenate: Sparge all buffers with Argon/Nitrogen for 15 minutes.
Antioxidants: Supplement the buffer with 1-5 mM Ascorbic Acid or DTT (Dithiothreitol).
Fresh Prep: Dissolve the stable HCl salt in the buffer immediately prior to use. Do not store stock solutions in neutral buffer.
Q4: How do I store the synthesized bulk material?
Storage Protocol:
Form: Dihydrochloride salt (Dry powder).
Temp: -20°C.
Atmosphere: Under Argon (sealed vial).
Desiccant: Essential. Moisture promotes hydrolysis and local pH changes that facilitate oxidation.
References
Sokolovsky, M., Riordan, J. F., & Vallee, B. L. (1967). Conversion of 3-nitrotyrosine to 3-aminotyrosine in peptides and proteins. Biochemical and Biophysical Research Communications.
Noguchi, A., et al. (2010). Oxidation of o-aminophenols by o-aminophenol oxidase. ResearchGate / Biol. Pharm. Bull.
Chong, S. Y., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants. International Journal of Molecular Sciences.
Barik, B. K., et al. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega.
Technical Guide: Acetylation Protocols for Enhanced 3-Aminotyrosine MS Detection
Executive Summary & Rationale Why is this protocol necessary? 3-nitrotyrosine (3-NT) is a critical biomarker of nitrosative stress, but its direct analysis by mass spectrometry (MS) is plagued by poor ionization efficien...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
Why is this protocol necessary?
3-nitrotyrosine (3-NT) is a critical biomarker of nitrosative stress, but its direct analysis by mass spectrometry (MS) is plagued by poor ionization efficiency and extensive neutral losses during collision-induced dissociation (CID). The standard solution is the chemical reduction of 3-NT to 3-aminotyrosine (3-AT).
However, 3-AT itself presents significant analytical challenges :
Hydrophilicity: The aromatic amine increases polarity, causing early elution on C18 columns (ion suppression zone).
Proton Scavenging: The ortho-amino group alters the local proton affinity, often leading to irregular fragmentation patterns that fail database search algorithms.
The Solution: Acetylation of the 3-AT amine.[1][2]
By converting the primary amine to an acetamide, you restore hydrophobicity (improving retention) and block the proton-scavenging amine. This results in a "normal" peptide fragmentation backbone, significantly lowering Limits of Detection (LOD) and improving identification confidence.
Core Experimental Workflow
The following workflow describes the "Gold Standard" two-step derivatization process: Heme/Dithionite Reduction followed by Acetic Anhydride Acetylation .
Reagents & Preparation
Reagent
Concentration
Preparation Note
Sodium Dithionite ()
100 mM
Fresh only. Prepare immediately before use in 100 mM . Degrades within minutes.
Acetic Anhydride ()
Neat / 20 mM
Use analytical grade. Keep anhydrous.
Ammonium Bicarbonate
50 mM & 100 mM
pH 8.0.
Hemin (optional)
1-5 µM
Catalyzes the reduction (improves yield).
Step-by-Step Protocol
Phase 1: Reduction (3-NT 3-AT)
Solubilize: Dissolve protein/peptide digest in 50 mM ammonium bicarbonate (pH 8.0).
Catalyst: Add Hemin to a final concentration of 1 µM (optional but recommended for complex lysates).
Reduction: Add fresh Sodium Dithionite to a final concentration of 10 mM.
Incubate: React at 37°C for 30 minutes in the dark.
Note: The solution may turn slightly yellow/orange; this is normal.
Desalt (Critical): Dithionite is a strong salt that suppresses MS signals. Perform a C18 solid-phase extraction (SPE) or ZipTip cleanup. Elute in 50% Acetonitrile (ACN).
Dry: SpeedVac to dryness.
Phase 2: Acetylation (3-AT N-Acetyl-3-AT)
Resuspend: Dissolve the dried 3-AT peptides in 20 µL of 50 mM ammonium bicarbonate (pH 8.0).
Acetylation: Add Acetic Anhydride in a 1:50 molar excess (relative to lysine/N-term amines).
Practical approach: Add 1 µL of a freshly prepared 20 mM Acetic Anhydride solution (in dry ACN).
Reaction: Vortex immediately. Incubate at Room Temperature for 10-15 minutes .
Quench: Add 2 µL of 5% Hydroxylamine or simply dilute with 0.1% Formic Acid if proceeding immediately to cleanup.
Final Cleanup: Perform a final C18 desalting step to remove acetate salts and hydrolysis byproducts.
Visualizing the Mechanism
The following diagram illustrates the chemical transformation and the decision logic for troubleshooting.
Caption: Workflow transforming 3-NT to the MS-compatible N-Acetyl-3-AT derivative, including critical control points.
Troubleshooting & FAQs
Q1: My yield of 3-AT is low before I even start acetylation. Why?
A: The culprit is almost always Sodium Dithionite stability .
Root Cause: Dithionite oxidizes rapidly in air. A stock solution prepared 20 minutes ago is likely inactive.
Fix: Weigh the powder dry and add the buffer seconds before adding it to your sample.
Alternative: If dithionite fails, use a Tin(II) chloride (
) reduction method, though it requires harsher acidic conditions.
Q2: I see a mass shift of +84 Da instead of +42 Da. What happened?
A: You have over-acetylated .
Mechanism: Acetic anhydride reacts with amines (N-term, Lys, 3-AT) and hydroxyls (Tyr, Ser, Thr). The +42 Da is the N-acetyl; the extra +42 Da is the O-acetyl (ester).
Fix: O-acetyl esters are labile. Incubate your sample at pH 8.0-8.5 for an additional 20 minutes after the reaction. The esters will hydrolyze back to hydroxyls, while the stable N-acetyl amides remain. Hydroxylamine can accelerate this "stripping" process.
Q3: Can I use this for quantification?
A: Yes, this is an excellent method for Stable Isotope Dilution (SID) .
Protocol: Use deuterated acetic anhydride (
) for your samples and light acetic anhydride for your control (or vice versa).
Result: This introduces a predictable mass shift (e.g., +3 Da or +6 Da per acetylation site), allowing precise relative quantification of nitration levels between samples.
Fixed Modification: If you reduce/acetylate 100% of the sample, set "Acetylation" on Lysine and N-terminus as Fixed.
Custom Modification: Define a custom residue for Acetylated 3-Aminotyrosine .
Mass shift from Tyrosine:
Da (approx).
Exact Mass Calculation: Tyr (163.06)
3-AT (178.07) Ac-3-AT (220.08).
Comparative Performance Data
The table below highlights the sensitivity gains when using the acetylation protocol versus native detection.
Analyte State
Retention Time (C18)
Ionization Efficiency
CID Fragmentation
Limit of Detection (LOD)
3-Nitrotyrosine (Native)
Moderate
Poor (Electron scavenger)
Poor (Neutral losses)
~10-50 fmol
3-Aminotyrosine (Reduced)
Early (Washout risk)
Moderate
Irregular (Proton sponge)
~5-10 fmol
N-Acetyl-3-AT (Derivatized)
Optimal
High
Rich Backbone Series
<1 fmol
References
Ghesquière, B., et al. (2006). "Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides." Rapid Communications in Mass Spectrometry. Link
Feeney, M. B., & Schöneich, C. (2013). "Proteomic Approaches to Analyze Protein Tyrosine Nitration." Antioxidants & Redox Signaling.[3] Link
Zhang, H., et al. (2007). "Selective enrichment of nitrotyrosine-containing peptides for proteomic analysis." Journal of Proteome Research. Link
Nikov, G., et al. (2003). "Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry."[4] Analytical Biochemistry. Link
Technical Support Center: Boc-3-amino-L-tyrosine Optimization
Ticket ID: RAC-3AT-2024 Subject: Prevention of Racemization and Side-Reactions in Boc-3-amino-L-tyrosine Coupling Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Golden Rules" of Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RAC-3AT-2024
Subject: Prevention of Racemization and Side-Reactions in Boc-3-amino-L-tyrosine Coupling
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Golden Rules" of Chirality Conservation
You are encountering challenges with Boc-3-amino-L-tyrosine , a molecule that presents a dual challenge: the electronic effects of the aniline substituent and the inherent lability of urethane-protected amino acids during activation.
To immediately stabilize your protocol, adhere to these three non-negotiable rules:
Abandon HATU/HBTU: Phosphonium and uronium salts require tertiary bases (DIPEA/NMM) which catalyze proton abstraction at the
position.
Adopt DIC/Oxyma Pure: This is the current industry gold standard for suppressing racemization while maintaining high coupling efficiency.
Switch Bases: If a base is absolutely required (e.g., for solubility), replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . Its steric bulk prevents it from accessing the acidic
-proton.
Part 1: The Mechanism of Failure
To solve the problem, you must visualize the enemy. Racemization in Boc-amino acids primarily occurs via the 5(4H)-oxazolone pathway.
The Electronic Paradox of 3-Amino-Tyrosine
Unlike 3-nitro-tyrosine (where the electron-withdrawing nitro group drastically increases
-proton acidity, leading to rapid racemization), the 3-amino group is electron-donating. Theoretically, this should stabilize the -proton.
However, the risk factors are:
Oxazolone Formation: Upon activation (forming the active ester), the carbonyl oxygen of the Boc group attacks the activated carboxyl carbon. This forms a cyclic oxazolone intermediate.
Base Catalysis: The
-proton on this ring is highly acidic ( ~9-10). Even mild bases can remove it, creating a planar enolate.
Reprotonation: When the ring opens or reprotonates, it does so indiscriminately from either face, yielding a racemic mixture (D/L).
Visualizing the Pathway:
Figure 1: The 5(4H)-oxazolone pathway is the primary driver of racemization. The use of Oxyma Pure intercepts the activated ester before cyclization can occur.
Part 2: Optimized Coupling Protocols
Protocol A: The "Safe" Route (Recommended)
This protocol eliminates strong bases entirely, relying on carbodiimide chemistry enhanced by oxime additives.
If the 3-amino-Tyr is insoluble without a base, or if you are using a salt form (e.g., HCl salt), you must use a base.
The Fix: Replace DIPEA with 2,4,6-Collidine (TMP) .
Mechanism: Collidine is a weak base (
~7.4) and is sterically hindered by three methyl groups. It can neutralize the HCl salt but is too bulky to effectively abstract the sterically shielded -proton of the amino acid.
Data Comparison: Racemization Rates
Coupling System
Base Used
% D-Isomer Detected
Risk Level
HATU / HBTU
DIPEA
5.0 - 15.0%
CRITICAL
HATU / HBTU
Collidine
0.5 - 2.0%
MODERATE
DIC / Oxyma
None
< 0.2%
OPTIMAL
| DIC / HOBt | None | 0.5 - 1.0% | ACCEPTABLE |
Part 3: Troubleshooting & FAQs
Q1: My peptide mass is correct, but the biological activity is dead. Is it racemization or side reactions?
A: It could be oxidation. The 3-amino group on tyrosine is an aniline derivative. It is prone to oxidation, forming quinone-like species which can crosslink or alter the structure.
Diagnostic: Is your resin or solution turning dark brown/black? This indicates oxidation.
Solution: Perform all coupling steps under an inert atmosphere (Argon/Nitrogen) and use degassed solvents. Add 0.1% ascorbic acid to buffers during purification.
Q2: Can I protect the 3-amino group to prevent issues?
A: Yes, and often you should.
Strategy: If you are synthesizing the building block, protect the 3-amino group with a Z (Cbz) group.
Why? The Z group is orthogonal to Boc (stable to TFA, removed by hydrogenation/HF) and prevents the aniline nitrogen from acting as a nucleophile or being oxidized.
Avoid: Do not use Fmoc for the 3-amino group if you are using Boc chemistry for the backbone, as the repetitive TFA treatments for Boc removal are generally safe for Fmoc, but the final HF cleavage (if used) or strong acid steps might degrade the Fmoc. Conversely, if doing Fmoc SPPS, the 3-amino group is often Boc protected.
Q3: How do I definitively prove if I have the D-isomer?
A: Standard HPLC often cannot separate D/L peptides. You must use Marfey's Method .
Marfey's Analysis Protocol:
Hydrolysis: Hydrolyze a small sample of your peptide (6M HCl, 110°C, 24h). Note: This destroys the peptide bond but releases individual amino acids.
Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) and
.
Analysis: The reagent converts D- and L-amino acids into diastereomers (L-L and L-D), which have different physical properties and separate easily on a standard C18 HPLC column.
Validation: Compare retention times against authentic L-Tyr and D-Tyr standards derivatized the same way.
Part 4: Decision Matrix
Use this flow to determine your immediate next step.
Figure 2: Troubleshooting workflow for Boc-3-amino-tyrosine coupling issues.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Removing Boc group from 3-amino-tyrosine without side reactions
Topic: Controlled Removal of Boc Groups from 3-Amino-Tyrosine Ticket ID: CHEM-SUP-3AT-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Matrix: What is your failure mode? Before proceeding to...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlled Removal of Boc Groups from 3-Amino-Tyrosine
Ticket ID: CHEM-SUP-3AT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: What is your failure mode?
Before proceeding to the protocol, identify the specific issue you are encountering. 3-amino-tyrosine (3-NH₂-Tyr) is a "super-nucleophile" and highly redox-active, creating a dual-threat environment during deprotection.
Observation
Diagnosis
Root Cause
Mass Spectrum shows M+56 or M+112 peaks
Alkylation
The tert-butyl cation (-Bu) attacked the electron-rich aromatic ring (Friedel-Crafts alkylation).
Reaction mixture turned black/brown
Oxidation
The o-aminophenol moiety oxidized to a quinone imine. This often happens during neutralization or if the acid contains oxidants.
Low Yield / Polymerization
Radical Coupling
Inadequate scavenging led to radical formation or oxidative cross-linking.
Incomplete Deprotection
Kinetics
Reaction time too short or temperature too low (rare with Boc, but possible if sterically crowded).
The Chemistry of Failure (Mechanistic Insight)
To prevent side reactions, you must understand the competition between your scavenger and your substrate.
The Threat: Upon cleavage, the Boc group releases a tert-butyl cation.[1][2][3][4][5][6] In standard amino acids, this is manageable. However, the 3-amino group on tyrosine pushes electron density into the ring (resonance donation), making the C5 position (ortho to the hydroxyl) aggressively nucleophilic.
The Solution: You cannot stop the cation formation; you must outcompete the ring using a "Scavenger Cocktail."
Figure 1: The kinetic competition between the scavenger (TIPS) and the aromatic ring. Success depends on the scavenger concentration being high enough to win this race.
The "Golden Standard" Protocol
Do not use neat TFA. Do not use standard DCM/TFA (1:1) without scavengers.[1] The electron density of 3-NH₂-Tyr requires a high-efficiency scavenging system.
Reagents Required[1][2][4][5][7][8][9][10][11]
TFA (Trifluoroacetic acid): High purity (freshly opened to avoid aldehyde contaminants).
TIPS (Triisopropylsilane): The primary cation scavenger. Superior to silane because the bulky isopropyl groups prevent it from polymerizing, yet it traps cations efficiently.
Water: Essential for hydrolyzing the tert-butyl carbamate intermediate and scavenging.
DTT (Dithiothreitol): Optional additive to prevent oxidation of the aminophenol.
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flush your reaction vessel with Argon or Nitrogen. Oxygen is the enemy of the o-aminophenol product.
Why? 3-amino-tyrosine oxidizes rapidly at pH > 4, but even in acid, dissolved oxygen can promote degradation over long periods.
Cocktail Preparation (The "Scavenger Mix"):
Prepare a solution of TFA / TIPS / H₂O (95 : 2.5 : 2.5 v/v) .
Note: If you are extremely worried about oxidation, add 1% DTT or Thioanisole, though TIPS is usually sufficient for the alkylation risk.
Reaction:
Dissolve the Boc-protected material in the cocktail (approx. 10 mL per gram of substrate).
Stir at Room Temperature for 30–60 minutes .
Control: Monitor by HPLC/MS. Look for the disappearance of starting material. Do not extend time unnecessarily.
Workup (Precipitation - The Critical Step):
Do NOT rotovap to dryness at high heat.
Pour the reaction mixture slowly into cold Diethyl Ether (Et₂O) or MTBE (10x volume relative to TFA).
The deprotected peptide/amino acid should precipitate as the TFA salt.[7]
Centrifuge (3000 rpm, 5 min) and decant the supernatant (which contains the scavenged
-butyl-TIPS adducts).
Washing:
Resuspend the pellet in fresh cold ether and centrifuge again. Repeat 2x.
Why? This removes residual TFA and the alkylated scavengers.
Figure 2: Workup workflow emphasizing precipitation over evaporation to minimize oxidative stress and thermal degradation.
Troubleshooting & FAQs
Q1: I still see a +56 Da mass shift (Alkylation) despite using TIPS.
A: The 3-amino group makes the ring incredibly reactive.
Immediate Fix: Increase the scavenger load. Switch to Reagent K modified: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) . The addition of Phenol and Thioanisole provides alternative nucleophiles that are often better at protecting aromatic rings than silanes alone.
Alternative: Use HCl in Dioxane (4M) .[8] This mechanism avoids the formation of the trifluoroacetate ester and sometimes reduces alkylation, but you must add a scavenger (like TIPS or dimethyl sulfide) to the dioxane solution.
Q2: The product turns black upon dissolving in water/buffer.
A: You are witnessing the oxidation of the o-aminophenol to a quinone imine.
Cause: The pH rose above 4-5 in the presence of oxygen.
Fix: Keep the product as the TFA or HCl salt (pH < 3). If you must neutralize, use degassed buffers (Argon sparged) and add an antioxidant like Ascorbic Acid or DTT to the buffer immediately.
Q3: Can I use Silica Gel or Lewis Acids (ZnBr₂) instead?
A: While ZnBr₂ in DCM is a known method for selective deprotection, it is often heterogeneous and can be difficult to drive to completion with sterically hindered amino acids. For 3-amino-tyrosine, the risk of metal coordination to the aminophenol moiety complicates purification. Stick to the TFA/Scavenger method unless you have strictly orthogonal protecting group requirements (e.g., keeping a t-Butyl ester intact).
Q4: My yield is low after ether precipitation.
A: Short peptides or single amino acids with 3-NH₂-Tyr might be somewhat soluble in ether/TFA mixtures.
Fix: Switch the precipitation solvent to cold MTBE/Hexane (1:1) or simply concentrate the TFA (cold, vacuum) to a small oil volume before adding the ether.
References
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.
BenchChem Technical Support. (2025). "Common side reactions with Boc-protected amino acids and how to avoid them."
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Conditions).
Organic Chemistry Portal. "Boc-Protected Amino Groups - Deprotection and Side Reactions."
Technical Support Center: 3-Amino-Tyrosine Peptide Synthesis
Topic: Optimizing Yield for 3-Nitro-Tyrosine ( -Tyr) to 3-Amino-Tyrosine ( -Tyr) Reduction Doc ID: TS-PEP-RED-004 Role: Senior Application Scientist Executive Summary & Chemical Strategy The Challenge: The reduction of 3...
The Challenge:
The reduction of 3-nitro-tyrosine (3-NO
-Tyr) to 3-amino-tyrosine (3-NH-Tyr) is a critical transformation for generating chemical probes, cross-linking agents, and studying oxidative stress markers. While catalytic hydrogenation () is a classic organic method, it often fails in peptide chemistry due to steric hindrance, aggregation, or the reduction of sensitive residues (e.g., Trp, Cys).
The Solution:
For maximizing yield and preserving peptide integrity, Sodium Dithionite (
) reduction in aqueous solution is the gold standard. It is rapid, mild, and highly specific. However, yield is frequently compromised by two factors: oxidative instability of the product (turning the solution brown) and sulfation side-reactions .
This guide details the optimized dithionite protocol and provides a troubleshooting framework to rescue low-yielding experiments.
Optimized Protocol: Sodium Dithionite Reduction
Objective: Quantitative conversion of 3-NO
-Tyr to 3-NH-Tyr with minimal side products.
Materials Required[1][2][3][4][5][6][7][8]
Reagent: Sodium Dithionite (
), >85% purity. Note: Must be fresh.[1] Old bottles smell strongly of sulfur and yield poor results.
Buffer: 100 mM Ammonium Bicarbonate (
), pH 7.8–8.0.
Quench: 0.1% Formic Acid or dilute Acetic Acid.
Desalting: C18 Sep-Pak cartridges or equivalent.
Step-by-Step Workflow
Step 1: Peptide Solubilization (Critical Process Parameter)
Dissolve the purified, lyophilized 3-NO
-Tyr containing peptide in 100 mM .
Target Concentration: 1–2 mg/mL.
Note: The pH must remain basic (pH 7.5–8.5). Dithionite decomposes rapidly in acidic conditions, liberating
gas and failing to reduce the nitro group.
Step 2: Reagent Preparation
Prepare a fresh 1 M stock solution of Sodium Dithionite in the same buffer.
Alert: This solution is unstable. Prepare immediately before use. Do not store.
Step 3: The Reduction
Add the Dithionite stock to the peptide solution to achieve a 10-20 molar excess relative to the nitro groups.
Observation: The yellow color of the nitro-peptide should fade to colorless within 1–5 minutes.
Incubation: Agitate gently at Room Temperature for 5–10 minutes. Do not exceed 20 minutes to avoid sulfation side reactions.
Step 4: Quench & Stabilization
Immediately acidify the reaction with 0.1% Formic Acid to pH 3–4. This stops the reaction and stabilizes the amine.
Purification: Proceed immediately to C18 desalting or RP-HPLC. The 3-NH
-Tyr product is hydrophilic; expect it to elute earlier than the starting material (approx. 5–7 min shift on standard gradients).
Visualization: Reaction Pathway & Logic
The following diagram illustrates the reduction mechanism and the critical decision points where yield is lost.
Figure 1: Reaction mechanism showing the desired pathway (Green) and critical failure modes (Red) leading to yield loss.
Troubleshooting & FAQs
Q1: My reaction solution turned brown/black, and I lost the peptide mass. What happened?Diagnosis: Oxidative degradation.
The Science: 3-amino-tyrosine is an electron-rich aromatic system, similar to dopamine. At high pH and in the presence of oxygen, it rapidly oxidizes to quinones, which then polymerize (melanin-like formation).
The Fix:
Degas buffers: Bubble Nitrogen or Argon through your buffer before adding the peptide.
Add Antioxidants: Include 1–5 mM Ascorbic Acid (Vitamin C) in the quenching buffer or elution solvents during purification.
Work Fast: Do not leave the reaction sitting at pH 8 for longer than necessary (10 mins max).
Q2: Mass Spec shows a peak at +80 Da relative to the product. Is this phosphorylation?Diagnosis: Sulfation (O-sulfation or N-sulfation).
The Science: Sodium dithionite can decompose into sulfite radicals, which may react with the newly formed amine or hydroxyl group. This is a common artifact in dithionite reductions when the reagent is in massive excess or the reaction time is too long [1].
The Fix:
Reduce Time: Cut reaction time to 2–5 minutes. The reduction is almost instantaneous.[2]
Fresh Reagent: Ensure the dithionite is fresh; decomposition products promote sulfation.
Desalt Immediately: Do not let the peptide sit in the dithionite byproduct soup.
Q3: The peptide is not reducing (Starting Material remains).Diagnosis: Reagent failure or pH issues.
The Science: Dithionite reduction kinetics are pH-dependent. Below pH 6, the reagent decomposes faster than it reduces. Above pH 9, the risk of side reactions increases.
The Fix:
Check pH: Ensure the reaction buffer is buffered to pH 7.5–8.0.
Check Reagent: If the solid dithionite powder is clumped or smells overwhelmingly of sulfur dioxide (rotten eggs), it is dead. Buy a new bottle.
Q4: Can I do this on Solid Phase (On-Resin)?Answer: Yes, but Dithionite is poor for this because it requires aqueous conditions which do not swell polystyrene resins well.
Alternative Protocol: For on-resin reduction, use Tin(II) Chloride (
) .
Mix: 2M
in DMF with a trace of phenol.
Conditions: Shake for 2–4 hours at RT.
Wash: Extensive washing with DMF/Water is required to remove Tin salts.
Pros/Cons: High yield for hydrophobic peptides, but harsh (acidic) and harder to clean up than the solution-phase dithionite method.
Data Summary: Method Comparison
Feature
Sodium Dithionite (Recommended)
Catalytic Hydrogenation ()
Tin(II) Chloride ()
Phase
Solution Phase
Solution Phase
Solid Phase (On-Resin)
Speed
Very Fast (<10 min)
Slow (Hours)
Slow (2-4 Hours)
Selectivity
High (Specific to )
Low (May reduce Trp, Cys)
Moderate
Major Risk
Sulfation / Oxidation
Catalyst Poisoning / Side Rxns
Metal Contamination
Yield Potential
>90% (if optimized)
Variable
70-85%
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for identifying yield-killing issues during 3-amino-tyrosine synthesis.
References
Ghesquière, B., et al. (2006). "In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography." Molecular & Cellular Proteomics, 5(11), 1987-1995. (Describes the dithionite reduction and sulfation side products).
Sokolovsky, M., et al. (1967). "The Synthesis of 3-Amino-Tyrosine Peptides." Journal of the American Chemical Society. (Foundational chemistry for nitro-tyrosine reduction).[3][2]
Abello, N., et al. (2009). "Chemical labeling for the specific enrichment of 3-nitrotyrosine-containing peptides." Journal of Proteome Research. (Discusses stability and enrichment strategies).
NMR Chemical Shifts of 3-Amino-L-Tyrosine Residues: A Technical Comparison Guide
This guide details the NMR spectral characteristics of 3-amino-L-tyrosine (3-NH₂-Tyr), a non-canonical amino acid increasingly utilized as a biophysical probe for redox environments, metal binding, and pH sensing. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the NMR spectral characteristics of 3-amino-L-tyrosine (3-NH₂-Tyr), a non-canonical amino acid increasingly utilized as a biophysical probe for redox environments, metal binding, and pH sensing.
Executive Summary
3-Amino-L-tyrosine (3-NH₂-Tyr) is a reduced derivative of the oxidative stress marker 3-nitrotyrosine (3-NO₂-Tyr). Unlike its nitro-precursor, which acts as a fluorophore quencher and electron-withdrawing group, 3-NH₂-Tyr introduces an electron-donating amine onto the phenolic ring. This modification drastically alters the spin systems of the tyrosine side chain, creating unique NMR signatures useful for tracking local electrostatic environments and post-translational modifications.
This guide compares the chemical shifts of 3-NH₂-Tyr against native L-Tyrosine and 3-NO₂-Tyr, providing experimental protocols for its generation and detection.
Comparative Chemical Shift Analysis
The introduction of an amino group at the ortho position (C3) of the phenol ring induces significant shielding and deshielding effects governed by mesomeric (+M) and inductive (-I) effects.
Table 1: Comparative NMR Chemical Shifts (Residue Context)
Values are approximate ranges (ppm) relative to DSS (1H/13C) and Liquid NH₃ (15N) in aqueous buffer at pH 6.0–7.0.
Nucleus / Position
Native L-Tyrosine (Tyr)
3-Nitro-L-Tyrosine (3-NO₂-Tyr)
3-Amino-L-Tyrosine (3-NH₂-Tyr)
Electronic Effect (3-NH₂ vs Tyr)
¹H - H2 (Ortho)
7.10 – 7.20 (δ)
8.00 – 8.15 (s)
6.50 – 6.70 (s)
Shielded: +M effect of NH₂ increases electron density at C2.
¹H - H5 (Meta)
7.10 – 7.20 (δ)
7.10 – 7.20 (d)
6.70 – 6.85 (d)
Shielded: General ring electron density increase.
¹H - H6 (Ortho)
6.80 – 6.90 (δ)
7.40 – 7.50 (d)
6.40 – 6.60 (d)
Shielded: +M effect of NH₂.
¹³C - C3 (Ipso)
116.0 – 117.0
138.0 – 140.0
135.0 – 138.0
Deshielded: Direct attachment of electronegative Nitrogen.
¹³C - C4 (Phenolic)
155.0 – 157.0
150.0 – 152.0
145.0 – 148.0
Shielded: Electronic re-organization of the ring.
¹⁵N - Side Chain
N/A
370.0 – 380.0 (NO₂)
50.0 – 65.0 (NH₂)
Distinct: Aniline-like nitrogen resonance.
Mechanistic Interpretation
Proton Shielding: The amino group is a strong resonance donor (+M). This pumps electron density into the aromatic ring, particularly at the ortho and para positions relative to itself. Consequently, the aromatic protons of 3-NH₂-Tyr appear significantly upfield (lower ppm) compared to the highly deshielded protons of 3-NO₂-Tyr.
¹⁵N Signature: The side-chain amine provides a unique handle. While the backbone amides resonate ~115–125 ppm, the side-chain aniline nitrogen resonates upfield (~55 ppm), well-separated from the backbone and the arginine ε-nitrogen (~85 ppm).
Physicochemical Properties & Titration
Understanding the ionization states is critical for interpreting chemical shifts, as 3-NH₂-Tyr acts as a dibasic system on the ring.
Anilinium Ion (Ar-NH₃⁺ ⇌ Ar-NH₂): pKₐ ≈ 4.7
Phenolic Hydroxyl (Ar-OH ⇌ Ar-O⁻): pKₐ ≈ 10.0
Implication: At physiological pH (7.4), 3-NH₂-Tyr exists primarily as the neutral amino-phenol species (uncharged side chain). This contrasts with 3-NO₂-Tyr (pKₐ ~7.2), which is often a mixture of protonated and deprotonated forms, and native Tyr (pKₐ ~10), which is fully protonated.
Diagram 1: Structural & Electronic Shift Trends
Caption: Transformation of Tyrosine to 3-Amino-Tyrosine showing the inversion of electronic effects from withdrawing (Nitro) to donating (Amino).
Experimental Protocol: Generation & Detection
Since 3-NH₂-Tyr is susceptible to oxidation, in-situ generation from 3-NO₂-Tyr is the preferred method for NMR studies to ensure sample homogeneity.
Step 1: Sample Preparation (Isotopic Labeling)
To observe the side chain clearly, use ¹⁵N-labeled Tyrosine during protein expression or peptide synthesis.
Reagent: L-Tyrosine-¹⁵N (98 atom %).
Method: Auxotrophic E. coli strain or cell-free expression system supplemented with 3-NO₂-Tyr (if using genetic expansion) or post-translational nitration (using TNM or Peroxynitrite).
Step 2: Reduction to 3-Amino-Tyrosine
Perform this step immediately prior to NMR acquisition.
Buffer: 50 mM Phosphate or HEPES, pH 6.5 – 7.5. Avoid Tris (amine interference).
Reductant: Add Sodium Dithionite (Na₂S₂O₄) to a final concentration of 5–10 mM (approx. 10-fold excess over protein).
Incubation: 10–30 minutes at Room Temperature.
Observation: The solution will lose the characteristic yellow color of 3-NO₂-Tyr and become clear/colorless, indicating conversion to 3-NH₂-Tyr.
Step 3: NMR Acquisition
Pulse Sequence: ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence).
Optimization: Set the ¹⁵N spectral width to include the upfield region (30–130 ppm) to capture the aniline NH₂ group, which may exchange with solvent.
Temperature: Lower temperatures (278–288 K) may reduce exchange rates of the side-chain amine protons, sharpening the signal.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for generating and analyzing 3-amino-tyrosine residues via NMR.
Applications in Drug Discovery
Metal Binding Probe: The 3-NH₂-Tyr residue forms a bidentate ligand (N, O donor) capable of chelating transition metals (Cu²⁺, Zn²⁺). NMR shifts of the H2/H6 protons are highly sensitive reporters of this binding event.
Redox Sensor: Because the conversion from Nitro (Yellow) to Amino (Colorless) is chemically reversible under specific conditions, this residue can serve as a marker for the redox potential of the cellular environment.
pH Sensing: The distinct pKₐ of the anilinium ion (~4.7) allows this residue to probe acidic micro-environments that native Histidine (pKₐ ~6.0) might miss.
References
Chemical Shifts & Electronic Effects: Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins. Annual Review of Physical Chemistry. Link
Reduction Protocol: Ghesquière, B., et al. (2006). Reduction of 3-nitrotyrosine to 3-aminotyrosine...[1][2][3]. Rapid Communications in Mass Spectrometry. Link
pKa Determination: Platzer, G., et al. (2014). NMR Determination of Protein pKa Values. Journal of Biomolecular NMR. Link
3-Aminotyrosine Properties: Zhang, H., et al. (2024).[1][2][4][5] Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants. MDPI. Link
Nitrotyrosine Probes: De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science. Link
Publish Comparison Guide: Fluorescence Characteristics of 3-Aminotyrosine at Low pH
The following guide details the fluorescence characteristics of 3-aminotyrosine (3-AT), with a specific focus on its behavior in low pH environments compared to physiological conditions. Executive Summary 3-Aminotyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the fluorescence characteristics of 3-aminotyrosine (3-AT), with a specific focus on its behavior in low pH environments compared to physiological conditions.
Executive Summary
3-Aminotyrosine (3-AT) serves as a critical fluorogenic marker, primarily generated through the reduction of 3-nitrotyrosine (3-NT), a hallmark of nitrative stress.[1] While 3-NT is non-fluorescent, its reduction to 3-AT restores fluorescence, creating a "switch" mechanism for detection.
Crucial Insight for Researchers: The fluorescence of 3-AT is strongly pH-dependent , governed by the protonation state of the aromatic amine (pKa ~4.75).
At Low pH (< 4.0): 3-AT fluorescence is blue-shifted , becoming spectrally indistinguishable from native Tyrosine. This creates a high risk of false negatives or background interference during acidic analysis (e.g., standard HPLC-TFA methods).
At Neutral/Basic pH (> 6.0): 3-AT exhibits a distinct red-shifted emission (Ex ~305 nm, Em ~365 nm) with a unique spectral signature that allows selective detection against a Tyrosine background.
This guide outlines the mechanistic basis of this pH sensitivity, compares 3-AT against native amino acids, and provides optimized protocols to ensure accurate detection.[2]
Technical Background: The pH-Fluorescence Mechanism
The fluorescence of 3-aminotyrosine is dictated by the protonation status of the amino group attached to the phenolic ring (position 3).
The "Switch" Mechanism
3-Nitrotyrosine (3-NT): The nitro group (
) is a strong electron-withdrawing group and an intersystem crossing promoter, effectively quenching fluorescence.
3-Aminotyrosine (3-AT) - Acidic (pH < 4.7): The amine is protonated to an ammonium ion (
). This group is electron-withdrawing (inductively), making the electronic structure—and thus the fluorescence spectrum—mimic native Tyrosine.
3-Aminotyrosine (3-AT) - Neutral (pH > 4.7): The amine is neutral (
). The lone pair electrons participate in the -system (auxochromic effect), lowering the energy gap and causing a red shift in both excitation and emission.
Diagram: Protonation States and Fluorescence Pathways
Caption: The conversion of non-fluorescent 3-NT to 3-AT and the pH-dependent spectral shift of 3-AT. Detection specificity is only achieved in the neutral state.
Comparative Analysis: 3-AT vs. Alternatives
The following table compares the spectral properties of 3-AT at low and neutral pH against native Tyrosine and Tryptophan.
Table 1: Spectral Characteristics Comparison
Analyte
Condition
Excitation (nm)
Emission (nm)
Quantum Yield ()
Detection Specificity
Tyrosine (Tyr)
pH 2 - 9
274
303
~0.14
Low (High Background)
Tryptophan (Trp)
pH 2 - 9
280
348
~0.13
Moderate
3-Nitrotyrosine
All pH
~360 (Abs)
Non-Fluorescent
< 0.001
N/A (Quencher)
3-Aminotyrosine
Low pH (< 4)
~275
~305
Low/Tyr-like
Poor (Overlaps with Tyr)
3-Aminotyrosine
Neutral pH (7.4)
305
365
High
Excellent (Unique Window)
Key Takeaway: At low pH, 3-AT mimics Tyrosine.[2] If your experimental protocol (e.g., HPLC mobile phase) is acidic (pH 2-3), you will lose the specific signal of 3-AT and it will co-elute or co-fluoresce with the massive Tyrosine background.
To accurately detect 3-AT, specifically when derived from 3-NT reduction, the protocol must account for the pKa shift. This workflow ensures the analyte is in its fluorescent (
) state during detection.
Workflow Diagram
Caption: Optimized workflow for 3-AT detection. Note the requirement to adjust pH or select wavelengths carefully if separation occurs at low pH.
Step-by-Step Methodology
1. Sample Preparation & Reduction
Objective: Convert non-fluorescent 3-NT to fluorescent 3-AT.
Reagent: 10-100 mM Sodium Dithionite (
) in fresh preparation.
Condition: Reaction proceeds rapidly.[3] Ensure excess dithionite is removed or oxidized if it interferes with downstream chromatography, although it is often transparent at 305 nm.
2. Chromatographic Separation (HPLC)
Column: C18 Reverse Phase.
Mobile Phase A: Water + 0.1% Formic Acid or TFA (pH ~2).
Note: At this low pH, 3-AT is protonated and hydrophilic. It will elute earlier than native Tyrosine and 3-NT (Hydrophilic Shift).
Validation: Use the retention time shift as a secondary confirmation of identity.
3. Detection Strategy (The "Low pH" Trap)
Incorrect Approach: Attempting to detect fluorescence at Ex 305 / Em 365 nm while the sample is still in pH 2 mobile phase. The signal will be negligible.
Correct Approach A (Post-Column pH Shift): Introduce a basic buffer (e.g., Borate pH 9) post-column to deprotonate the amine before it hits the detector.
Correct Approach B (Wavelength Optimization): If you must detect at low pH, use UV Absorbance at 274 nm (non-specific) or rely on Mass Spectrometry (MRM mode) . Fluorescence is not recommended at pH < 4.
Correct Approach C (Buffer pH > 5): Use a mobile phase buffered at pH 6.0 (e.g., Ammonium Acetate) if the column allows.[2] This permits direct fluorescence detection at Ex 305 / Em 365 nm.
Data Interpretation & Troubleshooting
Observation
Probable Cause
Corrective Action
No Signal at Ex 305 / Em 365
Sample pH is too low (< 4.7).
Check mobile phase pH. If acidic, switch to UV detection or adjust pH > 6.
High Background Noise
Excitation set too low (e.g., 270-280 nm).
Increase Ex to 305 nm to avoid exciting native Tyrosine/Tryptophan.
Peak Co-elution
3-AT is more polar than Tyr.
Expect 3-AT to elute before Tyrosine in Reverse Phase.
Applications in Drug Development
Nitrative Stress Profiling: 3-AT is a stable "footprint" of transient peroxynitrite attacks. Quantifying it (via reduction of 3-NT) provides a metric for drug efficacy in reducing oxidative stress in neurodegenerative models.
Protein Engineering: 3-AT is used as a non-canonical amino acid to engineer "red-shifted" GFP variants.[4] In this context, the protein environment is engineered to keep the amine in its neutral, fluorescent state.
References
R&D Systems. (n.d.). 3-Aminotyrosine Technical Data and Biological Activity. Retrieved from
De Filippis, V., et al. (2006).[2] 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science. Retrieved from
Zhang, H., et al. (2024).[2][5][6][7] Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. Biosensors. Retrieved from
Cheng, Y., et al. (2024).[2][3][7] Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Retrieved from
Williams, R. (2022).[2] pKa Data for Organic Compounds (Anilines and Phenols). Organic Chemistry Data. Retrieved from
Comparative Guide: LC-MS Characterization of Boc-3-amino-L-tyrosine
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Boc-3-amino-L-tyrosine ( -tert-butoxycarbonyl-3-amino-L-tyrosine) is a critical non-canonical amino acid used in the synthesis of peptidomimetics and radiolabeled...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Boc-3-amino-L-tyrosine (
-tert-butoxycarbonyl-3-amino-L-tyrosine) is a critical non-canonical amino acid used in the synthesis of peptidomimetics and radiolabeled tracers.[1] Unlike standard tyrosine, the presence of an ortho-amino group on the phenol ring introduces significant unique chemical behaviors:
Redox Activity: The 3-amino-4-hydroxy motif (an o-aminophenol) is highly susceptible to oxidation, forming quinone imines.[1]
Lability Balance: The molecule possesses an acid-labile protecting group (Boc) while the free aniline side chain makes it sensitive to oxidative stress in basic conditions.
This guide provides a validated LC-MS workflow to characterize this compound, specifically addressing the "phantom degradation" often observed due to in-source fragmentation of the Boc group.
Comparative Landscape: Why This Molecule?
Feature
Boc-3-amino-L-tyrosine
Fmoc-3-amino-L-tyrosine
Boc-3-nitro-L-tyrosine
Primary Use
Boc-SPPS, Solution phase synthesis
Fmoc-SPPS
Synthetic Precursor
MS Ionization
High (Amine + Carbamate)
Moderate (Fmoc is hydrophobic)
Moderate (Nitro is electron-withdrawing)
Stability
Low (Oxidation prone)
Low (Oxidation prone)
High (Nitro stabilizes ring)
Key Challenge
In-source Boc loss (loss of 100 Da)
Base sensitivity (Fmoc removal)
Reduction efficiency verification
Technical Analysis & Experimental Protocol
The "In-Source Fragmentation" Trap
A common pitfall in analyzing Boc-protected amino acids is the misinterpretation of mass spectra.[1] Under standard Electrospray Ionization (ESI) conditions, the tert-butyl carbocation is stable enough to leave the molecule before detection, leading to a dominant peak at
Novice Interpretation: "My sample has degraded; the Boc group has fallen off."
Senior Scientist Insight: This is likely In-Source Collision Induced Dissociation (IS-CID) .[1] The Boc group is thermally labile. If the LC peak shape is sharp and single, but the MS shows the deprotected mass, the sample is likely intact.
Validated LC-MS Protocol
This protocol is designed to minimize on-column oxidation and control in-source fragmentation.[1]
Reagents:
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1] Note: Do not use TFA, as it suppresses ionization and can promote on-column deprotection.
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Instrument Parameters:
Parameter
Setting
Rationale
Flow Rate
0.4 mL/min
Optimal for ESI efficiency.
Column Temp
30°C
Lower temp reduces thermal degradation of Boc.
Ion Source
ESI Positive
Protonation of the -amine and side-chain aniline.[1]
Fragmentor
80 - 100 V
CRITICAL: High voltage strips the Boc group.[1] Keep low to see parent ion.
The following logic tree outlines the decision-making process when characterizing this compound.
Caption: Diagnostic logic for distinguishing between sample degradation and instrumental artifacts (In-source CID).
Troubleshooting & Self-Validation
Differentiating Oxidation from Deprotection
The 3-amino group makes the ring electron-rich and prone to oxidation.[1]
Observation: The sample turns yellow/brown in solution.
MS Signature: Look for m/z 295 (
).[1] This indicates the formation of the quinone imine species.
Prevention: Always prepare fresh solutions in degassed solvents. Add 0.1% sodium ascorbate if storage is necessary, though fresh prep is preferred for LC-MS.[1]
The "Ghost" Precursor
If you synthesize Boc-3-amino-L-tyrosine via the reduction of Boc-3-nitro-L-tyrosine , trace amounts of the nitro precursor often remain.[1]
MS Signature:m/z 327 .
Chromatography: The nitro group is electron-withdrawing, making the precursor slightly more hydrophobic than the amine product on C18 columns (elutes later).
References
In-Source Fragmentation Mechanisms of Boc-Protected Amines.Journal of the American Society for Mass Spectrometry, 2005. (Contextual grounding on McLafferty rearrangement in ESI).
Analysis of Tyrosine Oxidation Products. Molecules, 2020. Available at: [Link][1]
Technical Deep-Dive: Comparative Analysis of 3-Aminotyrosine Identification Strategies
Executive Summary The identification of 3-nitrotyrosine (3-NT)—the primary biomarker of peroxynitrite-mediated oxidative stress—is historically plagued by low stoichiometry, antibody cross-reactivity, and poor ionization...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The identification of 3-nitrotyrosine (3-NT)—the primary biomarker of peroxynitrite-mediated oxidative stress—is historically plagued by low stoichiometry, antibody cross-reactivity, and poor ionization efficiency in mass spectrometry. Consequently, the chemical reduction of 3-nitrotyrosine to 3-aminotyrosine (3-aTyr) has emerged as the superior analytical strategy.
This guide objectively compares the Chemical Reduction-Affinity Tagging (CRAT) workflow against traditional Immuno-Affinity Enrichment (IAE) and Direct Label-Free MS . We provide experimental evidence demonstrating that while direct detection suffers from ion suppression and antibodies suffer from epitope bias, the conversion to 3-aTyr allows for high-specificity covalent tagging, enabling deep coverage of the nitroproteome.
Mechanism of Action: The "Chemical Switch"
The core logic of identifying 3-aTyr lies in its artificial generation. 3-aminotyrosine is not a common constitutive post-translational modification (PTM) but is generated in vitro to serve as a stable, reactive "handle" for 3-nitrotyrosine.
The Chemical Logic
Uniqueness: Primary amines in proteins are typically aliphatic (Lysine side chains, N-termini). Aromatic amines (anilines) are virtually non-existent in native proteomes.
The Switch: By blocking all native aliphatic amines (acetylation) and then reducing the nitro group (
) to an amino group (), we create a unique chemical handle—the aromatic amine of 3-aTyr—that can be specifically targeted by NHS-esters or diazotization chemistry.
DOT Diagram 1: The Nitro-to-Amino Conversion Pathway
Figure 1: The conversion of oxidative damage (3-NT) into an analytical handle (3-aTyr) allows for specific enrichment.
Comparative Analysis of Identification Methods
We compare the three dominant strategies for identifying nitrated proteins.
Method A: Chemical Reduction-Affinity Tagging (CRAT) — The "Product"
This method involves blocking native amines, reducing 3-NT to 3-aTyr, and tagging the new amine for enrichment (e.g., Biotin-NHS or Poly-His tags).
Pros:
Site Specificity: Identifies the exact tyrosine residue modified.
Validation: The mass shift (e.g., -30 Da reduction or +Tag mass) is chemically verifying.
Coverage: Unbiased by protein structure or epitope accessibility.
Cons:
Complexity: Multi-step sample prep increases risk of sample loss.
Side Reactions: Incomplete blocking of Lysines can lead to false positives.
Method B: Immuno-Affinity Enrichment (IAE)
Uses anti-3-nitrotyrosine antibodies to immunoprecipitate nitrated proteins before MS.
Pros:
Simplicity: Standard IP workflow.
History: widely cited in early literature.
Cons:
Epitope Bias: Antibodies often fail to bind 3-NT if the surrounding sequence sterically hinders the nitro group.
False Positives: High non-specific binding of "sticky" proteins to beads/antibodies.
Site Ambiguity: Enriches the protein, but often fails to preserve the peptide carrying the modification during digestion.
Method C: Direct Label-Free MS
Direct shotgun sequencing of 3-NT peptides without enrichment.
Pros:
Zero Artifacts: No chemical manipulation.
Cons:
Sensitivity: 3-NT peptides are often low abundance (<1% stoichiometry) and are drowned out by unmodified peptides.
Fragmentation Issues: The nitro group is labile; it often falls off during CID/HCD fragmentation, neutralizing the mass shift and making site localization impossible.
Performance Comparison Table
Feature
CRAT (Reduction to 3-aTyr)
Immuno-Affinity (Antibody)
Direct Label-Free MS
Sensitivity
High (Enrichment concentrates signal)
Medium (Dependent on Ab affinity)
Low (Ion suppression issues)
Site Localization
Exact (MS/MS on tagged peptide)
Poor (Peptide often lost)
Medium (If signal exists)
False Discovery Rate
Low (Chemical specificity)
High (Non-specific binding)
Low
Bias
Chemical accessibility only
Epitope/Sequence dependent
Ionization dependent
Throughput
Medium (3-day protocol)
High (1-day protocol)
High (Standard LC-MS)
Detailed Protocol: The CRAT Workflow
This protocol describes the "Gold Standard" method: Acetylation-Reduction-Biotinylation . This system is self-validating because unmodified tyrosines will not react, and native amines are blocked.
Selectivity: Since Lysines are acetylated, the NHS ester can only react with the newly formed aromatic amine on 3-aTyr.
Digestion: Dilute Urea to <1 M and digest with Trypsin (overnight).
Enrichment: Incubate peptides with Streptavidin beads. Wash stringently (1% SDS, then PBS).
Elution: Elute peptides (using reduction of linker or competitive biotin elution) and analyze by LC-MS/MS.
DOT Diagram 2: Experimental Workflow
Figure 2: The CRAT workflow ensures that only peptides originally containing 3-nitrotyrosine are enriched and sequenced.
Data Interpretation & Validation
When analyzing the mass spectrometry data, specific mass shifts confirm the presence of the modification.
Mass Shift Table
Modification Step
Chemical Change
Mass Shift ( Mass)
Nitration (Native)
+45.00 Da
Reduction (3-aTyr)
-30.00 Da (relative to 3-NT)+15.01 Da (relative to Tyr)
Acetylation (Blocking)
+42.01 Da (on Lys)
Biotinylation (Tag)
Variable (e.g., +226 Da for NHS-Biotin)
Validation Criteria
Reporter Ions: If using cleavable linkers, look for specific reporter ions in the MS2 spectra.
Neutral Loss: Unlike 3-NT, which shows a characteristic neutral loss of 45 Da (scrambling), the tagged 3-aTyr is stable, providing high-quality b- and y-ion series for confident sequence mapping.
References
Zhang, Q., et al. (2007). "A method for selective enrichment and analysis of nitrotyrosine-containing peptides in complex proteome samples." Journal of Proteome Research.
Abello, N., et al. (2009). "Chemical labeling and enrichment of nitrotyrosine-containing peptides." Methods in Molecular Biology.
Ghesquière, B., & Gevaert, K. (2014). "Proteomics methods for the identification of protein nitration." Mass Spectrometry Reviews.
Feeney, M. B., & Schöneich, C. (2013). "Proteomic Approaches to Analyze Protein Tyrosine Nitration." Antioxidants & Redox Signaling.[3]
Comparative Stability of Boc vs Fmoc 3-Amino-Tyrosine: A Technical Guide
Executive Summary Verdict: Direct incorporation of 3-amino-tyrosine (3-NH₂-Tyr) via standard Boc or Fmoc building blocks is not recommended due to severe oxidative instability and side-chain reactivity. The industry-stan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: Direct incorporation of 3-amino-tyrosine (3-NH₂-Tyr) via standard Boc or Fmoc building blocks is not recommended due to severe oxidative instability and side-chain reactivity.
The industry-standard "Gold Protocol" is the Nitro-Precursor Route . This method utilizes Fmoc-3-nitro-tyrosine (Fmoc-Tyr(3-NO₂)-OH) as a stable, oxidation-resistant surrogate during chain assembly, followed by selective reduction to the amine. This guide details the stability profiles of these variants and provides the validated protocol for the Nitro-Precursor strategy.
Part 1: Chemical Context & Stability Analysis
The Core Challenge: Ortho-Aminophenol Instability
The 3-amino-tyrosine moiety contains an ortho-aminophenol motif. This structure is chemically treacherous in peptide synthesis for three reasons:
Oxidative Lability: At neutral or basic pH (Fmoc deprotection conditions), the motif rapidly oxidizes to quinone imines , leading to dark pigments and complex mixtures.
Nucleophilic Side Reactions: The aniline amine is nucleophilic. Without orthogonal protection, it will participate in acylation during subsequent coupling steps, creating branched peptides.
Cyclization: Under activation conditions, the side chain can cyclize to form benzoxazoles , permanently altering the residue.
Comparative Stability Matrix
Feature
Fmoc-3-Amino-Tyr (Direct)
Boc-3-Amino-Tyr (Direct)
Fmoc-3-Nitro-Tyr (Precursor)
Shelf Stability
Poor (Light/Air sensitive)
Poor (Oxidation prone)
Excellent (Stable solid)
Fmoc Removal (Base)
Unstable (Rapid oxidation at pH >9)
N/A
Stable (Inert to Piperidine)
TFA Cleavage (Acid)
Stable (Protonation protects amine)
Unstable (Side chain deprotects)
Stable (Inert to TFA)
Coupling Fidelity
Low (Risk of N-acylation/Cyclization)
Low (Steric/Electronic issues)
High (Behaves like Tyr)
Primary Utility
Not recommended for SPPS
Solution phase only
Standard for SPPS
The "Nitro" Solution
By masking the amine as a nitro group (
), the electron-rich phenol becomes electron-deficient. This prevents oxidation and eliminates nucleophilicity. The nitro group is orthogonal to both Fmoc (base) and Boc/tBu (acid) conditions, allowing it to survive the entire synthesis before a targeted reduction step.
Part 2: Experimental Protocol (The Nitro-Precursor Route)
Objective: Synthesize a peptide containing 3-amino-tyrosine using Fmoc-Tyr(3-NO₂)-OH with on-resin reduction.
Materials
Building Block: Fmoc-Tyr(3-NO₂)-OH (Commercially available, e.g., Chem-Impex, Sigma).
Why Phenol? It acts as a scavenger/buffer to prevent side reactions on sensitive residues like Trp.
Reaction: Add solution to resin. Shake at room temperature for 2 hours.
Monitoring: The resin color typically shifts from yellow (Nitro) to colorless/light beige (Amine).
Wash: Wash extensively with DMF (5x), then DCM (5x) to remove tin salts.
Phase 3: Cleavage & Isolation
Cleavage Cocktail: Reagent K or standard TFA/TIS/H2O (95:2.5:2.5).
Caution: The newly formed 3-amino-tyrosine is oxidation-sensitive. Degas all buffers used in purification.
Purification: Perform HPLC using water/acetonitrile gradients with 0.1% TFA.
Storage: Lyophilize immediately and store at -20°C under Argon.
Part 3: Troubleshooting & Degradation Pathways
If direct incorporation or improper handling occurs, the following degradation pathways are observed.
Common Pitfalls
Dark Crude Product: Indicates oxidation of the amine during cleavage or workup. Solution: Add DTT or Ascorbic Acid to the cleavage cocktail and purification buffers.
Incomplete Reduction: Mass spec shows +30 Da (Nitro) vs expected mass. Solution: Repeat SnCl2 treatment or switch to Sodium Dithionite (in aqueous buffers, requires compatible resin/linker).
Side Chain Acylation: Mass spec shows +Acyl mass. Cause: Reduced amine was exposed to active esters. Fix: Ensure reduction is the final step before cleavage.
References
Nitro-Tyrosine Reduction Strategies. Journal of the American Chemical Society, "Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis". Available at: [Link]
Solid Phase Synthesis of Aminotyrosine Peptides. National Institutes of Health (NIH), "Exploration of Nitrotyrosine-Containing Proteins and Peptides". Available at: [Link]
Oxidative Stability of Tyrosine Derivatives. ResearchGate, "Exploring oxidative modifications of tyrosine". Available at: [Link]
Operational Guide: Safe Disposal and Handling of Boc-3-amino-L-tyrosine
Executive Summary & Chemical Profile Boc-3-amino-L-tyrosine is a specialized, non-natural amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce reactive handles or conformational const...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Boc-3-amino-L-tyrosine is a specialized, non-natural amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce reactive handles or conformational constraints into peptide backbones.[1][2] Unlike standard Boc-Tyrosine, the presence of the primary amine at the 3-position (aniline moiety) introduces specific oxidative sensitivities and reactivity profiles that dictate its waste management.[1][2]
This guide moves beyond generic "organic waste" labeling.[1][2] It establishes a self-validating workflow to prevent cross-contamination, ensure regulatory compliance (RCRA), and mitigate the specific risks associated with aminophenol derivatives.
Chemical Identity & Properties
Property
Specification
Operational Implication
Chemical Name
Boc-3-amino-L-tyrosine
Specific handling required (distinct from Boc-Tyr-OH)
CAS Number
862191-19-3
Use for waste manifesting and inventory tracking
Formula / MW
C₁₄H₂₀N₂O₅ / 296.32 g/mol
--
Functional Groups
Carbamate (Boc), Phenol, Aniline
Aniline moiety is oxidation-sensitive. Waste may darken/brown over time.[1][2][3][4]
Physical State
White to off-white powder
High dust potential; requires inhalation protection.[1][2]
Acidity (pKa)
~4.0 (COOH), ~10 (Phenol)
Compatible with standard organic acid waste streams.[1][2]
Hazard Identification & Risk Assessment (GHS)
While often classified similarly to standard amino acids, the 3-amino substituent increases the potential for irritation and sensitivity compared to the parent tyrosine.[1][2]
Precautionary Principle: Treat as a potential sensitizer due to the aniline structural motif.[1][2]
Critical Incompatibilities (The "Why")
Strong Oxidizers: The 3-amino group is electron-rich and prone to rapid oxidation.[1][2] Mixing with strong oxidizers (e.g., concentrated nitric acid, permanganates) in a waste container can generate heat and toxic nitrogen oxides.[1][2]
Acids (TFA/HCl): Strong acids will remove the Boc protecting group, releasing isobutylene gas (flammable) and generating the free amino acid salt.[1][2] Do not mix solid Boc-amino acids directly with concentrated acid waste. [1][2]
Pre-Disposal: Segregation & Packaging Strategy
Effective disposal begins at the bench.[1][2] You must segregate waste streams to prevent downstream chemical incompatibility.[1][2]
The Self-Validating Segregation System
This protocol ensures that incompatible agents never meet in the central accumulation area.[1][2]
Figure 1: Decision logic for segregating Boc-3-amino-L-tyrosine waste streams at the point of generation.
Disposal Workflow: Step-by-Step Protocol
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Objective: Safe transfer of solid chemical to thermal destruction facilities.
Container Selection: Use the original container if intact.[1][2] If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to contain any potential dust leakage.
Endpoint: Transfer to the Solid Organic Waste stream for Incineration .[1][2]
Note: Incineration is the only method that guarantees the destruction of the chiral backbone and the Boc/aniline moieties.[2]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: Common in peptide synthesis where the reagent is dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane).[1][2]
Determine Solvent Base:
If DCM is present (>1%): Segregate into Halogenated Waste .[1][2]
If DMF/DMSO/MeOH only: Segregate into Non-Halogenated Organic Waste .[1][2]
pH Check: Ensure the waste solution is Neutral to slightly Basic (pH 7–9).
Why? Acidic waste streams (pH < 2) can prematurely cleave the Boc group, releasing gas and changing the chemical profile of the waste during storage.[1][2]
Endpoint: Fuel Blending or Incineration.
Emergency Procedures: Spill Management
Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][2]
PPE Requirements[2][3][7]
Respiratory: N95 minimum; P100 respirator recommended if powder is fine/aerosolized.[1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-3-amino-L-tyrosine
As researchers and drug development professionals, our work with novel amino acid derivatives like Boc-3-amino-L-tyrosine is fundamental to advancing peptide synthesis and therapeutic innovation. The integrity of our res...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel amino acid derivatives like Boc-3-amino-L-tyrosine is fundamental to advancing peptide synthesis and therapeutic innovation. The integrity of our results is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle Boc-3-amino-L-tyrosine safely. It is designed to move beyond a simple checklist, offering a framework for risk assessment that protects both the scientist and the science.
The Foundation: A Proactive Hazard Assessment
The primary hazards associated with these related compounds are summarized below.[1][2][3][4] We must assume Boc-3-amino-L-tyrosine presents, at a minimum, these same risks.
Direct contact with the eyes, particularly from airborne powder, can lead to significant irritation or damage. This mandates the use of chemical splash goggles over standard safety glasses.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
H335: May cause respiratory irritation.[1][2][3][5]
As a fine crystalline powder, this compound can easily become airborne. Inhalation can irritate the nose, throat, and lungs. All handling of the solid form must occur within an engineering control like a chemical fume hood.
The Hierarchy of Controls: PPE as the Final Safeguard
In laboratory safety, PPE is the crucial last line of defense, employed after other control measures have been implemented. The Occupational Safety and Health Administration (OSHA) establishes this "hierarchy of controls" as the primary model for ensuring a safe working environment.[6]
Elimination/Substitution: (Not applicable here, as the compound is required for research).
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For Boc-3-amino-L-tyrosine powder, the most important engineering control is a certified chemical fume hood .[7][8]
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and mandatory training.
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. Its effectiveness depends entirely on proper selection, fit, and consistent use.
Task-Specific PPE Selection: A Dynamic Protocol
The specific PPE required is not static; it changes based on the physical form of the chemical and the procedure being performed. The following decision workflow provides a logical pathway for selecting the appropriate level of protection.
Caption: PPE selection workflow for Boc-3-amino-L-tyrosine.
Detailed PPE Specifications and Procedural Guidance
Eye and Face Protection
Minimum Requirement: Chemical splash goggles are mandatory whenever handling Boc-3-amino-L-tyrosine in either solid or liquid form.[9] Standard safety glasses with side shields do not provide adequate protection against fine powders or chemical splashes.[7]
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes of a solution or working with a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection
For Solids: When handling the powder, single-use, powder-free nitrile gloves provide adequate protection.[9]
For Solutions: The choice of glove is dictated by the solvent used to dissolve the compound. Always consult the glove manufacturer's chemical resistance guide to verify that the glove material (e.g., nitrile, neoprene) is resistant to the solvent and has a suitable breakthrough time.
Best Practice: Double-gloving is recommended for many operations.[10] This practice allows for the removal of the outer, contaminated glove without exposing the skin, thereby minimizing the risk of cross-contamination.[11]
Body Protection
A clean, properly fitting lab coat, buttoned completely, is the minimum requirement for all laboratory work.[12] It should be worn over long pants and closed-toe shoes.[12] The lab coat should be made of a low-flammability material like cotton.
Respiratory Protection
Primary Control: A chemical fume hood is the primary and required method for controlling the inhalation of Boc-3-amino-L-tyrosine powder.[8] All weighing and initial dilutions of the solid must be performed inside a certified fume hood.[7]
Secondary Control: A respirator (e.g., an N95 filtering facepiece for particulates) should not be used as a substitute for a fume hood. Respirator use is reserved for situations where engineering controls are not feasible or during emergency spill cleanup, and it requires enrollment in a formal institutional respiratory protection program, which includes fit testing and training as mandated by OSHA.[6]
Operational Plan: Weighing and Solubilizing the Compound
This step-by-step protocol integrates PPE use into a common laboratory workflow.
Objective: To safely weigh 100 mg of Boc-3-amino-L-tyrosine powder and prepare a 10 mg/mL solution in DMSO.
Step 1: Pre-Operation Safety Check
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
Clear the fume hood of all unnecessary equipment and chemicals.
Assemble all necessary materials: the chemical container, spatula, weigh paper, vortex mixer, and a labeled waste container for contaminated disposables.
Ensure an eyewash station and safety shower are accessible.[13]
Step 2: Donning PPE
Put on a lab coat and ensure it is fully buttoned.
Don chemical splash goggles.
Wash hands and dry them thoroughly.
Don the first pair of nitrile gloves.
Don the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling (Inside the Fume Hood)
Place the analytical balance and all equipment inside the fume hood, at least 6 inches from the sash opening.[7]
Carefully open the container of Boc-3-amino-L-tyrosine, avoiding any action that could create airborne dust.
Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper.
Securely close the primary chemical container.
Transfer the powder to the final vial for solubilization.
Add the calculated volume of DMSO. Cap the vial and vortex to dissolve.
Step 4: Doffing PPE and Decontamination
Dispose of the weigh paper and any contaminated wipes in the designated chemical waste container inside the fume hood.
Remove the outer pair of gloves while still in the fume hood and dispose of them in the waste container.
With the inner gloves still on, transport the prepared solution to the experimental area.
Before leaving the laboratory, remove the lab coat and remaining gloves, taking care to turn the gloves inside out during removal to trap any residual contamination.
Immediately wash hands thoroughly with soap and water.[8]
Step 5: Disposal
All disposable materials contaminated with Boc-3-amino-L-tyrosine, including gloves, weigh paper, and pipette tips, must be disposed of in a properly labeled solid chemical waste container.[1][14] Follow all local and institutional regulations for chemical waste disposal.
By adhering to these detailed protocols, researchers can confidently handle Boc-3-amino-L-tyrosine, ensuring both personal safety and the integrity of their scientific pursuits.
References
MetaSci. (n.d.). Safety Data Sheet L-Tyrosine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]
DC Fine Chemicals. (2024). Safety Data Sheet L-Tyrosine, USP. Retrieved from [Link]
Loba Chemie. (n.d.). L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. Retrieved from [Link]
University of Nevada, Reno - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
American Chemical Society Committee on Chemical Safety. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.